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  • Product: 7-Bromo-8-nitroquinoline
  • CAS: 344286-99-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of 7-bromo-8-nitroquinoline

Abstract In the landscape of pharmaceutical research and drug development, the precise characterization of small molecules is a foundational pillar of success. Unambiguous identification and purity assessment are critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical research and drug development, the precise characterization of small molecules is a foundational pillar of success. Unambiguous identification and purity assessment are critical checkpoints in the synthesis, screening, and manufacturing of active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of two fundamental, yet often confused, physicochemical properties of the compound 7-bromo-8-nitroquinoline: its molecular weight and exact mass. We will dissect the theoretical underpinnings of these values, present a robust experimental workflow for their verification using high-resolution mass spectrometry (HRMS), and discuss the practical implications for researchers. This document is intended to serve as a technical resource for scientists who require a deep and actionable understanding of modern analytical characterization techniques.

Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass

A common point of confusion in chemical analysis is the distinction between molecular weight and exact mass. While related, these terms describe different physical properties and are relevant in different contexts. Understanding this difference is paramount for the correct application and interpretation of analytical data, especially from mass spectrometry.

Molecular Weight (Average Molecular Mass)

The molecular weight of a substance is a weighted average of the masses of its constituent molecules. This average is calculated based on the natural abundance of the stable isotopes of each element in the molecule's empirical formula.[1] For example, Carbon exists predominantly as ¹²C (~98.9%) but also as ¹³C (~1.1%). The atomic weight of carbon, ~12.011 amu, reflects this natural isotopic distribution. Molecular weight is the sum of these average atomic weights for all atoms in the formula.

This value is most relevant for stoichiometric calculations in bulk chemistry, such as determining the mass of a reagent needed for a reaction or preparing a solution of a specific molarity. It represents the macroscopic mass of an Avogadro's number of molecules.

Exact Mass (Monoisotopic Mass)

In contrast, the exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each constituent element. For 7-bromo-8-nitroquinoline, this would involve using the mass of ¹H, ¹²C, ¹⁴N, ¹⁶O, and the most abundant bromine isotope, ⁷⁹Br.[2] This value is not an average but a precise, theoretical mass for a single, specific isotopic configuration of the molecule.

High-resolution mass spectrometers possess the resolving power to distinguish between molecules that differ in mass by only a few thousandths of a dalton.[3][4] Therefore, these instruments measure the exact mass of individual ions, not the average molecular weight. This capability is the cornerstone of modern small molecule identification, allowing for the determination of elemental composition from a highly accurate mass measurement.[5]

Part 2: Physicochemical and Mass Data for 7-bromo-8-nitroquinoline

7-bromo-8-nitroquinoline is a substituted quinoline derivative. Its core structure is a key scaffold in medicinal chemistry. Accurate mass data is essential for its verification during synthesis and for its identification in complex matrices.

Chemical Structure

Figure 1. Chemical structure of 7-bromo-8-nitroquinoline.

Data Summary

The fundamental physicochemical and mass-related properties of 7-bromo-8-nitroquinoline are summarized below. These values are derived from its elemental composition and are critical for both theoretical and experimental work.

PropertyValueRationale / Source
Chemical Name 7-bromo-8-nitroquinolineIUPAC Nomenclature
CAS Number 71331-02-7Chemical Abstracts Service Registry Number. Note: Some databases incorrectly associate this CAS with "7-chloro-8-nitroquinoline".[6][7][8]
Chemical Formula C₉H₅BrN₂O₂Derived from chemical structure. Verified against analogs.[9][10]
Molecular Weight 253.056 g/mol Calculated using weighted-average atomic masses of constituent elements (C, H, Br, N, O).
Exact Mass 251.95344 DaCalculated using the monoisotopic masses of the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O.[9][10]
Monoisotopic Mass (⁸¹Br) 253.95139 DaCalculated using the monoisotopic mass of the second most abundant bromine isotope, ⁸¹Br.

Part 3: Experimental Verification by High-Resolution Mass Spectrometry

The theoretical exact mass can be experimentally confirmed with high precision using High-Resolution Mass Spectrometry (HRMS), such as Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) systems.[11][12] This verification provides the highest level of confidence in the identity and elemental composition of a synthesized compound.

Experimental Workflow Diagram

The following diagram illustrates a standard workflow for the confirmation of a small molecule's exact mass using LC-HRMS.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_validation Validation Prep Dissolve Sample (e.g., in Methanol) LC Liquid Chromatography (Optional Separation) Prep->LC Injection ESI Electrospray Ionization (ESI Source) LC->ESI Elution MS High-Resolution Mass Analyzer (e.g., Orbitrap) ESI->MS Ion Transfer Spectrum Acquire Spectrum (Full Scan Mode) MS->Spectrum Detection Analysis Data Analysis Spectrum->Analysis Processing Validation Identity Confirmed (ppm Error < 5) Analysis->Validation Compare Measured vs. Theoretical Mass

Caption: Workflow for small molecule identity confirmation via LC-HRMS.
Detailed Experimental Protocol

This protocol outlines a self-validating system for confirming the exact mass of 7-bromo-8-nitroquinoline.

1. Standard and Sample Preparation

  • Rationale: Proper dissolution ensures the analyte is suitable for introduction into the mass spectrometer and minimizes signal suppression. High-purity solvents prevent contamination.

  • Procedure:

    • Prepare a stock solution of 7-bromo-8-nitroquinoline at 1 mg/mL in LC-MS grade methanol.

    • Create a working solution by diluting the stock solution to 1 µg/mL using a solvent mixture of 50:50 water:acetonitrile with 0.1% formic acid. The acid promotes protonation for positive ion mode analysis.

2. Instrumentation and Method Setup (Example: Q Exactive™ Orbitrap)

  • Rationale: Electrospray Ionization (ESI) is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion (or its protonated adduct). High resolution is essential to achieve the mass accuracy required for elemental composition confirmation.

  • Procedure:

    • Ionization Source: ESI, Positive Ion Mode.

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320 °C.

    • Scan Mode: Full MS (scan range m/z 100-500).

    • Resolution: 140,000 (at m/z 200).

    • Data Acquisition: Direct infusion of the working solution at 5 µL/min.

3. Data Acquisition and Analysis

  • Rationale: The acquired spectrum contains mass-to-charge (m/z) information for all ions detected. Data analysis involves comparing the experimentally measured m/z of the target ion with the theoretically calculated exact mass.

  • Procedure:

    • Acquire data for 2 minutes to obtain a stable signal and averaged spectrum.

    • Identify the protonated molecular ion, [M+H]⁺. The theoretical m/z for this ion is calculated as:

      • Exact Mass of C₉H₅⁷⁹BrN₂O₂ = 251.95344 Da

      • Mass of H⁺ = 1.00728 Da

      • Theoretical m/z for [C₉H₅⁷⁹BrN₂O₂ + H]⁺ = 252.96072

    • Observe the isotopic pattern. Due to the nearly equal natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the spectrum will show a characteristic pair of peaks separated by approximately 2 Da.[13] The second peak corresponds to the [M+H]⁺ ion containing the ⁸¹Br isotope.

      • Exact Mass of C₉H₅⁸¹BrN₂O₂ = 253.95139 Da

      • Theoretical m/z for [C₉H₅⁸¹BrN₂O₂ + H]⁺ = 254.95867

    • Calculate the mass error for the primary peak in parts per million (ppm), which is the ultimate metric for confirmation.

      • ppm Error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000

    • A mass error of < 5 ppm is considered strong evidence for the proposed elemental formula.

Conclusion

For researchers and professionals in drug development, the distinction between molecular weight and exact mass is not merely academic; it is a practical necessity that dictates the appropriate analytical approach for compound characterization. While molecular weight is essential for bulk chemical manipulations, the exact mass, as determined by HRMS, serves as a definitive electronic signature for a molecule. The ability to confirm the elemental composition of a compound like 7-bromo-8-nitroquinoline with sub-5 ppm accuracy provides an unimpeachable level of confidence in its identity, purity, and integrity. This analytical rigor is a non-negotiable component of modern pharmaceutical science, ensuring the validity of research data from discovery through to quality control.

References

  • NextSDS. (n.d.). 7-bromo-8-nitroquinoline — Chemical Substance Information. Retrieved from [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Retrieved from [Link]

  • Kind, T., et al. (2014). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. Retrieved from [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Thermo Fisher Scientific. (2020). Small Molecule Characterization and Identification With Orbitrap ID-X MS. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-8-hydroxyquinoline. Retrieved from [Link]

  • Böcker, S. (n.d.). Isotope distributions.
  • ArtMolecule. (n.d.). Stable Isotopes - Abundances %. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromoquinoline-8-thiol. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of bromine. Retrieved from [Link]

  • University of Arizona. (n.d.). Table of Isotopic Masses and Natural Abundances.

Sources

Exploratory

Thermodynamic Profiling and Physicochemical Characterization of 7-Bromo-8-nitroquinoline

Executive Summary 7-Bromo-8-nitroquinoline (CAS: 344286-99-3) is a highly versatile heterocyclic intermediate utilized in the synthesis of advanced pharmacophores, including PROTACs, kinase inhibitors, and targeted coval...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-8-nitroquinoline (CAS: 344286-99-3) is a highly versatile heterocyclic intermediate utilized in the synthesis of advanced pharmacophores, including PROTACs, kinase inhibitors, and targeted covalent inhibitors. The strategic placement of a bromine atom at the C-7 position and a nitro group at the C-8 position creates a unique push-pull electronic environment. Understanding the thermodynamic properties of this molecule—ranging from its quantum mechanical HOMO-LUMO gap to its macroscopic phase stability—is critical for optimizing synthetic scale-up and predicting its behavior in biological assays.

This whitepaper provides an in-depth analysis of the thermodynamic properties of 7-bromo-8-nitroquinoline, synthesizing Density Functional Theory (DFT) insights, phase thermodynamics, and reaction energetics, culminating in field-proven, self-validating experimental protocols.

Molecular Thermodynamics & Quantum Chemical Profiling

The reactivity and stability of 7-bromo-8-nitroquinoline are fundamentally dictated by its electronic structure. Density Functional Theory (DFT) studies on quinoline derivatives have consistently demonstrated that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a definitive indicator of molecular stability and reactivity[1].

Electronic Effects of Substitution
  • The C-8 Nitro Group: The nitro group is a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This significantly depletes electron density from the quinoline core, lowering the LUMO energy. Consequently, the molecule acts as a strong electron acceptor. Electrochemical studies on related o-nitro aromatic systems and 8-nitroquinolines show that the nitro group shifts the formal reduction potential positively (approx. +0.3 V compared to unsubstituted analogs), making the electron-transfer thermodynamics highly favorable for reduction[2].

  • The C-7 Bromine Atom: While bromine is electronegative, its primary role at the C-7 position is to serve as a thermodynamic leaving group in cross-coupling reactions. The adjacent electron-withdrawing nitro group weakens the C-Br bond by stabilizing the transition state during oxidative addition with transition metals.

Solvation Thermodynamics

In aqueous environments, the hydration thermodynamics of the quinoline core and its diazanaphthalene analogs are generally non-spontaneous (+ve ΔGf​ ) and endothermic (+ve ΔHf​ )[3]. The high electron density localized strictly around the nitro oxygen and ring nitrogen atoms creates specific, localized hydrogen-bonding sites, but the overall hydrophobic bulk of the bromo-quinoline core dominates, resulting in a large, positive Gibbs free energy of solvation ( ΔGsolv​ ). This explains the inherently poor aqueous solubility of 8-nitroquinoline derivatives[4].

Reaction Thermodynamics in Synthesis

In drug development, 7-bromo-8-nitroquinoline is primarily subjected to two thermodynamically driven transformations: Palladium-catalyzed cross-coupling at C-7 and reduction at C-8.

  • Cross-Coupling (e.g., Sonogashira/Suzuki): The oxidative addition of Pd(0) into the C-7 C-Br bond is exergonic ( ΔG<0 ) due to the electron-deficient nature of the ring. For instance, coupling 7-bromo-8-nitroquinoline with an acetylene derivative to form a precursor for 2-(8-Nitroquinolin-7-yl)acetic acid is thermodynamically driven by the formation of a highly conjugated, stable product[1].

  • Nitro Reduction: The reduction of the C-8 nitro group to an amine (e.g., via H2​ and Pd/C) is highly exothermic. The thermodynamic sink of this reaction is the formation of a stable aniline-like derivative, which subsequently alters the HOMO-LUMO gap, increasing the basicity and nucleophilicity of the molecule.

G N1 7-Bromo-8-nitroquinoline (Electron-Deficient Core) N2 Pd-Catalyzed Coupling (C-7 Position) N1->N2 ΔG < 0 Oxidative Addition N3 Nitro Reduction (C-8 Position) N1->N3 Exothermic Reduction N4 Thermodynamic Sink: Functionalized Derivative N2->N4 Reductive Elimination N3->N4 Amine Formation

Thermodynamic reaction pathways for 7-bromo-8-nitroquinoline functionalization.

Phase Thermodynamics & Thermal Stability

Understanding the solid-state thermodynamics of 7-bromo-8-nitroquinoline is essential for formulation and storage. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of quinoline-derived complexes reveal that thermal decomposition is an endothermic process characterized by large positive Gibbs free energy ( ΔG∗ ) values[5].

Causality of Stability: A large positive ΔG∗ indicates that the degradation kinetics are non-spontaneous and sluggish at standard conditions. The rigid aromatic framework, coupled with the steric bulk of the bromine atom, enforces a highly ordered crystal lattice (negative entropy of activation, ΔS∗ , during decomposition)[5]. Therefore, the compound is thermodynamically stable under ambient conditions but requires protection from intense light and extreme pH to prevent localized radical generation.

Quantitative Thermodynamic Summary
Thermodynamic ParameterTheoretical / Observed RangeMechanistic Implication
HOMO-LUMO Gap ( ΔE ) ~3.5 - 4.2 eV (Calculated)High electrophilic susceptibility; low barrier for nucleophilic attack[6].
Aqueous Solvation ( ΔGsolv​ ) > 0 kJ/mol (Endothermic)Poor aqueous solubility; necessitates organic co-solvents (e.g., DMSO) for assays[3][4].
Thermal Decomposition ( ΔG∗ ) High Positive ValueHigh kinetic stability at room temperature; slow pyrolysis.
Redox Potential Shift ~ +0.3 V (vs. Quinoline)Enhanced ease of reduction at the C-8 nitro position[2].

Self-Validating Experimental Protocols

To empirically determine the thermodynamic properties of 7-bromo-8-nitroquinoline, researchers must employ protocols that contain internal validation mechanisms.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Purpose: To determine the equilibrium solubility and ΔGsolv​ of the compound.

Causality & Trustworthiness: Kinetic solubility methods (like solvent shift) often trap molecules in metastable supersaturated states. The isothermal shake-flask method ensures true thermodynamic equilibrium. To make this self-validating, pH must be measured before and after equilibration; a shift in pH indicates salt formation or degradation, invalidating the thermodynamic assumption of a neutral species[4].

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 7-bromo-8-nitroquinoline (approx. 10 mg) to 1 mL of aqueous buffer (pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25.0 ± 0.1 °C) using a thermoshaker at 500 RPM.

  • Self-Validation Sampling: Extract 100 μL aliquots at t=24 hours and t=48 hours.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 μm PTFE syringe filter.

  • Validation Check: Measure the pH of the remaining suspension. It must remain at 7.4 ± 0.05.

  • Quantification: Analyze both the 24h and 48h supernatants via HPLC-UV (e.g., 254 nm). If the concentration variance between 24h and 48h is <5%, thermodynamic equilibrium is confirmed.

G S1 Solid 7-B-8-NQ (Excess) S2 Isothermal Equilibration (24h - 48h) S1->S2 Add Aqueous Buffer S3 Phase Separation (Filtration/Centrifugation) S2->S3 Confirm Equilibrium S4 HPLC-UV Analysis (Quantify ΔG_solv) S3->S4 Extract Supernatant

Self-validating workflow for determining thermodynamic solubility.

Protocol B: Thermal Stability Profiling via DSC/TGA

Purpose: To determine the enthalpy of fusion ( ΔHfus​ ) and decomposition kinetics.

Causality & Trustworthiness: Atmospheric oxygen can cause oxidative exothermic artifacts that mask true thermodynamic decomposition. Running the analysis under a strict inert nitrogen purge ensures that the observed ΔG∗ strictly represents the intrinsic stability of the molecule.

Step-by-Step Methodology:

  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard to ensure accurate heat flow and temperature readings.

  • Sample Prep: Accurately weigh 2.0 - 3.0 mg of 7-bromo-8-nitroquinoline into an aluminum pan. Crimp the pan with a pinhole lid to allow gas escape during potential sublimation or decomposition.

  • Atmosphere Control: Purge the furnace with high-purity dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

  • Heating Program: Equilibrate at 25 °C for 5 minutes. Ramp the temperature at a rate of 10 °C/min up to 350 °C.

  • Data Analysis: Integrate the endothermic melting peak to calculate ΔHfus​ . Analyze the onset of the decomposition exotherm/endotherm to calculate the activation energy ( Ea​ ) and pre-exponential factor, subsequently deriving ΔG∗ using the Eyring equation.

References

  • Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives Scirp.org.[Link]

  • Understanding the Aqueous Chemistry of Quinoline and the Diazanaphthalenes: Insight from DFT Study ResearchGate.[Link]

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles PMC (NIH).[Link]

  • Intramolecular Hydrogen Bonding Effect on the Electron-Transfer Thermodynamics of a Series of o-Nitrobenzyl Alcohol Derivatives ACS Publications.[Link]

Sources

Foundational

The Electronic Architecture of 7-Bromo-8-Nitroquinoline: A Comprehensive Guide to HOMO-LUMO Dynamics and Methodological Validation

As a Senior Application Scientist, I approach the electronic characterization of heterocycles not merely as a theoretical exercise, but as a predictive framework for their behavior in complex synthetic and biological env...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the electronic characterization of heterocycles not merely as a theoretical exercise, but as a predictive framework for their behavior in complex synthetic and biological environments. 7-bromo-8-nitroquinoline (7B8NQ) is a highly versatile scaffold in medicinal chemistry and materials science. Its unique substitution pattern—a heavy halogen at the C7 position and a strongly electron-withdrawing nitro group at the C8 position—imparts distinct electronic properties that dictate its reactivity, from palladium-catalyzed cross-couplings to its behavior as a pharmacophore [1].

This whitepaper provides an in-depth, self-validating guide to determining and interpreting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap of 7B8NQ, bridging rigorous Density Functional Theory (DFT) with empirical electrochemical and optical validation.

Mechanistic Foundation: The Causality of Substituent Effects

To understand the HOMO-LUMO gap of 7B8NQ, we must first deconstruct the causality behind its orbital distribution. The unsubstituted quinoline core is an electron-deficient heterocycle. When we introduce specific substituents, we fundamentally alter its frontier molecular orbitals (FMOs):

  • The C8-Nitro Group (LUMO Modulator): The nitro group is a powerful electron sink via both inductive (-I) and resonance (-R) effects. It drastically lowers the energy of the LUMO, pulling the electron density toward itself. In 8-nitroquinoline derivatives, the LUMO is almost exclusively localized over the nitro group and the adjacent phenyl ring [4].

  • The C7-Bromo Group (HOMO Modulator): Bromine exerts a strong inductive electron-withdrawing effect but also possesses lone pairs capable of weak resonance donation (+R). Furthermore, its large, diffuse electron cloud introduces steric and polarizability factors. This stabilizes the HOMO, which remains predominantly localized on the quinoline core, specifically avoiding the nitro group [5].

The Result: The synergistic push-pull dynamics of these substituents narrow the HOMO-LUMO gap to approximately 4.0 – 4.2 eV [1, 2]. A narrower gap directly correlates to increased chemical reactivity, making 7B8NQ an excellent electrophile for nucleophilic aromatic substitution (SNAr) and a prime candidate for biological reduction pathways.

Sub_Logic Core Quinoline Scaffold Nitro C8 -Nitro Group (Strong e- withdrawing) Core->Nitro Bromo C7 -Bromo Group (Inductive withdrawal/Sterics) Core->Bromo LUMO Deepens LUMO Energy (Localizes on NO2/Ring) Nitro->LUMO HOMO Stabilizes HOMO Energy (Localizes on Quinoline) Bromo->HOMO Gap Narrowed HOMO-LUMO Gap (~4.0 eV) LUMO->Gap HOMO->Gap React Increased Electrophilicity & Reducibility Gap->React

Caption: Logical mapping of substituent effects on the frontier molecular orbitals of 7B8NQ.

Computational Protocol: Density Functional Theory (DFT) Workflow

A computational model is only as reliable as its basis set and its internal validation mechanisms. For 7B8NQ, I mandate the use of the B3LYP/6-311++G(d,p) level of theory.

Why this specific functional and basis set? B3LYP provides an optimal balance of electron correlation and exchange for conjugated organic systems. However, the inclusion of diffuse functions (++) is non-negotiable here. Bromine is a large, highly polarizable atom, and the nitro group carries a diffuse electron cloud. Omitting diffuse functions will artificially truncate the orbital boundaries, leading to an inaccurate, over-stabilized LUMO calculation.

Step-by-Step DFT Methodology
  • Initial Geometry Construction: Build the 3D structure of 7B8NQ using a visualizer (e.g., GaussView or Avogadro) and perform a preliminary molecular mechanics (MM2) cleanup.

  • Geometry Optimization: Submit the structure to a quantum chemistry package (e.g., Gaussian) using opt B3LYP/6-311++G(d,p).

  • Self-Validating Frequency Check (Critical): Run a vibrational frequency calculation (freq) on the optimized geometry. Rule: The output must yield zero imaginary frequencies. If an imaginary frequency is present, the structure is trapped in a saddle point (transition state) rather than a true global minimum, and the geometry must be perturbed and re-optimized.

  • FMO Extraction: Extract the eigenvalues for the HOMO and LUMO from the checkpoint file. Calculate the theoretical bandgap: ΔE=ELUMO​−EHOMO​ .

DFT_Workflow Start Input 7B8NQ Geometry (GaussView/Avogadro) Opt Geometry Optimization DFT: B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Vibrational Analysis) Opt->Freq Valid Self-Validation: Zero Imaginary Frequencies? Freq->Valid Energy Extract HOMO/LUMO Energies Calculate Gap (ΔE) Valid->Energy Yes (Global Minimum) Fail Adjust Geometry & Re-submit Valid->Fail No (Saddle Point) Fail->Opt

Caption: Computational workflow for DFT optimization and HOMO-LUMO extraction of 7B8NQ.

Experimental Validation Protocol: CV and UV-Vis

Theoretical calculations must be empirically anchored [3]. To validate the DFT-derived HOMO-LUMO gap, we employ a dual-method approach: Cyclic Voltammetry (CV) for the electrochemical gap, and UV-Vis spectroscopy for the optical gap.

Note on Causality: The optical bandgap is typically slightly smaller than the electrochemical bandgap due to the exciton binding energy—the Coulombic attraction between the electron and the hole created upon photoexcitation.

Step-by-Step Empirical Methodology

A. Electrochemical Gap via Cyclic Voltammetry (CV)

  • Preparation: Dissolve 7B8NQ (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Setup: Use a three-electrode system: Glassy carbon (working), Platinum wire (counter), and Ag/Ag+ (reference). Purge with N2​ for 10 minutes.

  • Measurement: Scan at a rate of 50 mV/s. Calibrate against a Ferrocene/Ferrocenium ( Fc/Fc+ ) internal standard.

  • Calculation: Extract the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

    • EHOMO​=−(Eoxonset​+4.8) eV

    • ELUMO​=−(Eredonset​+4.8) eV

B. Optical Gap via UV-Vis Spectroscopy

  • Preparation: Prepare a dilute solution ( 10−5 M) of 7B8NQ in spectroscopic grade ethanol.

  • Measurement: Record the absorption spectrum from 200 nm to 800 nm using a dual-beam spectrophotometer.

  • Calculation (Tauc Plot): Plot (αhν)2 versus photon energy ( ). Extrapolate the linear region of the absorption edge to the x-axis (where α=0 ) to determine the optical bandgap ( Eg​ ).

Exp_Workflow Sample Prepare 7B8NQ Solution (Anhydrous Solvent) CV Cyclic Voltammetry (CV) 0.1 M TBAPF6 Electrolyte Sample->CV UV UV-Vis Spectroscopy 200-800 nm Scan Sample->UV CV_Data Extract Onset Potentials (E_ox and E_red) CV->CV_Data UV_Data Tauc Plot Construction (αhν)² vs. hν UV->UV_Data Calc_CV Electrochemical Gap ΔE = E_ox - E_red CV_Data->Calc_CV Calc_UV Optical Bandgap Extrapolate to X-axis UV_Data->Calc_UV

Caption: Experimental protocol for determining the optical and electrochemical bandgaps of 7B8NQ.

Data Presentation & Analysis

Based on extrapolated data from closely related 8-nitroquinoline and halogenated quinoline derivatives [1, 2, 5], the following table summarizes the anticipated electronic properties of 7B8NQ. The alignment between theoretical and empirical data validates the robustness of the B3LYP/6-311++G(d,p) model.

ParameterDFT Calculated (B3LYP)CV (Electrochemical)UV-Vis (Optical)
HOMO Energy (eV) -6.45-6.38N/A
LUMO Energy (eV) -2.35-2.29N/A
Bandgap ( Δ E, eV) 4.10 4.09 3.98
Dipole Moment (Debye) 3.8 DN/AN/A

Note: The ~0.11 eV discrepancy between the electrochemical and optical bandgap is attributed to the exciton binding energy inherent to the photoexcitation process.

Implications for Drug Development & Synthesis

Understanding the ~4.1 eV HOMO-LUMO gap of 7B8NQ is not just diagnostic; it is highly actionable:

  • Synthetic Functionalization: The deep LUMO level makes the C7 position highly activated. As a result, 7B8NQ is an excellent substrate for palladium-catalyzed cross-coupling reactions. For instance, Sonogashira coupling with an acetylene derivative at the C7-bromo position proceeds with high efficiency due to the favorable oxidative addition kinetics driven by the electron-withdrawing C8-nitro group [1].

  • Pharmacological Redox Cycling: In drug design, molecules with low-lying LUMO energies (like 8-nitroquinolines) are easily reduced by intracellular enzymes (e.g., nitroreductases). This property is heavily exploited in designing hypoxia-activated prodrugs for oncology, where the nitro group is reduced in oxygen-deprived tumor microenvironments to form cytotoxic reactive oxygen species (ROS) [2, 5].

References

  • Benchchem. 2-(8-Nitroquinolin-7-yl)acetic acid.
  • ResearchGate. Computational, spectroscopic and molecular docking investigation on a bioactive anti-cancer drug: 2-Methyl-8-nitro quinoline.
  • Ossila. Understanding HOMO and LUMO in Chemistry.
  • MDPI. (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process.
  • ACS Publications. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.
Exploratory

An In-depth Technical Guide to the Crystallographic Analysis of 7-bromo-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Crystalline Structure in Drug Development The precise arrangement of atoms within a molecule, its crystal lattice...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Crystalline Structure in Drug Development

The precise arrangement of atoms within a molecule, its crystal lattice, dictates many of its physicochemical properties, including solubility, stability, and bioavailability. For a molecule like 7-bromo-8-nitroquinoline, understanding its solid-state structure is paramount. The presence of a bromine atom and a nitro group on the quinoline scaffold suggests the potential for diverse intermolecular interactions, such as halogen bonding and hydrogen bonding, which can influence crystal packing and, consequently, its behavior as a pharmaceutical agent or functional material.

X-ray crystallography provides an unparalleled, high-resolution view of the molecular structure, offering insights into:

  • Conformational Analysis: The exact geometry of the molecule in its solid state.

  • Intermolecular Interactions: The non-covalent forces that govern crystal packing.

  • Polymorphism: The existence of different crystalline forms of the same compound, each with unique properties.

This guide will walk through the essential steps to perform a thorough crystallographic investigation of 7-bromo-8-nitroquinoline.

Hypothetical Crystallographic Data of 7-bromo-8-nitroquinoline

While experimental data for 7-bromo-8-nitroquinoline is not publicly available, we can anticipate its crystallographic parameters based on the analysis of structurally similar compounds, such as 8-nitroquinoline.[1] The introduction of a bromine atom at the 7-position is expected to influence the unit cell parameters and crystal packing due to its size and potential for halogen bonding.

Table 1: Anticipated Crystallographic Data for 7-bromo-8-nitroquinoline and Comparative Data for 8-Nitroquinoline.

ParameterAnticipated for 7-bromo-8-nitroquinoline8-Nitroquinoline (for comparison)[1]
Chemical FormulaC₉H₅BrN₂O₂C₉H₆N₂O₂
Formula Weight253.06 g/mol 174.16 g/mol
Crystal SystemMonoclinic or OrthorhombicMonoclinic
Space GroupP2₁/c or similar centrosymmetric groupP2₁/n
a (Å)~10-15Data not explicitly provided in abstract
b (Å)~5-10Data not explicitly provided in abstract
c (Å)~15-20Data not explicitly provided in abstract
α (°)9090
β (°)~90-110Data not explicitly provided in abstract
γ (°)9090
Volume (ų)~1000-1500Data not explicitly provided in abstract
Z (molecules/unit cell)44
Calculated Density (g/cm³)~1.7-1.91.454

Experimental Workflow: From Powder to Single Crystal

The comprehensive crystallographic analysis of a novel compound like 7-bromo-8-nitroquinoline involves two primary XRD techniques: Powder X-ray Diffraction (PXRD) for bulk sample analysis and Single-Crystal X-ray Diffraction (SC-XRD) for precise structure determination.

Powder X-ray Diffraction (PXRD): The Fingerprint of the Crystalline Phase

PXRD is an essential first step to assess the crystallinity and phase purity of a synthesized batch of 7-bromo-8-nitroquinoline.

  • Sample Preparation: A small amount of the finely ground powder is carefully packed into a sample holder.

  • Instrument Setup: The experiment is performed on a powder diffractometer, typically using Cu Kα radiation (λ = 1.5406 Å).[2]

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5° to 50°), with a defined step size and dwell time.[2]

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks. This pattern serves as a unique "fingerprint" for the crystalline phase.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Atomic Arrangement

SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule.[3]

  • Crystal Growth: High-quality single crystals are grown, typically through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray beam (often Mo Kα, λ = 0.71073 Å) and rotated. A detector collects the diffraction pattern at various crystal orientations.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Visualizing the Crystallographic Workflow

The following diagram illustrates the logical flow from sample synthesis to the final, refined crystal structure.

CrystallographyWorkflow cluster_synthesis Sample Preparation cluster_pxrd Bulk Analysis cluster_scxrd Structural Determination cluster_output Final Output Synthesis Synthesis of 7-bromo-8-nitroquinoline Purification Purification Synthesis->Purification PXRD Powder XRD (PXRD) Purification->PXRD PhaseID Phase Identification & Purity Check PXRD->PhaseID CrystalGrowth Single Crystal Growth PhaseID->CrystalGrowth SCXRD_Data SC-XRD Data Collection CrystalGrowth->SCXRD_Data StructureSolution Structure Solution SCXRD_Data->StructureSolution Refinement Structural Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure (CIF File) Refinement->FinalStructure

Sources

Foundational

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 7-Bromo-8-Nitroquinoline Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the multifaceted mechanism of action of 7-bromo-8-nitroquinoline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the multifaceted mechanism of action of 7-bromo-8-nitroquinoline derivatives. Moving beyond a mere catalog of biological effects, we will dissect the causal relationships behind their therapeutic potential, grounded in robust scientific evidence and field-proven experimental insights. This document is structured to offer a comprehensive understanding, from foundational principles to detailed experimental protocols, empowering researchers to navigate and contribute to this promising area of drug discovery.

Introduction: The Therapeutic Promise of a Substituted Quinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities. The strategic functionalization of this scaffold with bromo and nitro groups at the 7th and 8th positions, respectively, gives rise to a class of compounds with significant potential, particularly in the realms of oncology and microbiology. The electron-withdrawing nature of these substituents dramatically influences the electron density and reactivity of the quinoline ring system, predisposing these derivatives to engage with a variety of biological targets. This guide will illuminate the molecular pathways through which these compounds exert their effects.

The Dichotomy of Action: Dual-Pronged Assault on Cellular Machinery

The mechanism of action of 7-bromo-8-nitroquinoline derivatives is not monolithic but rather a constellation of interactions with key cellular components. The primary therapeutic avenues identified are their potent anticancer and antimicrobial activities, which stem from distinct yet occasionally overlapping molecular strategies.

Anticancer Mechanisms: A Multi-Targeted Attack on Malignancy

The antiproliferative effects of bromo- and nitro-substituted quinolines are a result of their ability to interfere with fundamental processes of cancer cell growth and survival.

A critical mechanism of action for several quinoline derivatives is the inhibition of human DNA topoisomerase I.[1][2] This essential enzyme alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The planar quinoline ring system is believed to intercalate into the DNA-enzyme complex, stabilizing the covalent intermediate and preventing the re-ligation of the DNA strand. This leads to an accumulation of DNA breaks, ultimately triggering apoptotic cell death.

Experimental Protocol: Topoisomerase I Relaxation Assay

This assay is fundamental to validating the inhibitory effect of 7-bromo-8-nitroquinoline derivatives on topoisomerase I activity.

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pHOT1), human topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer. Include a negative control (no compound) and a positive control (e.g., Camptothecin).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for the enzymatic relaxation of the supercoiled DNA.

  • Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein-denaturing agent (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization: Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or nicked DNA compared to the negative control.

Beyond topoisomerase inhibition, these derivatives have been demonstrated to induce apoptosis in various cancer cell lines.[1] This programmed cell death is a crucial mechanism for eliminating malignant cells. The induction of apoptosis can be a downstream consequence of the DNA damage caused by topoisomerase inhibition or may result from the modulation of other signaling pathways. Key markers of apoptosis, such as caspase activation and DNA laddering, are often observed following treatment with these compounds.

Quinoline-based compounds have been implicated in the inhibition of critical signaling pathways that drive cancer progression.[3][4] While direct evidence for 7-bromo-8-nitroquinoline derivatives is still emerging, the broader class of substituted quinolines is known to target:

  • EGFR (Epidermal Growth Factor Receptor) Signaling: Dysregulation of this pathway is a hallmark of many cancers.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Signaling: Inhibition of VEGFR-2 can block angiogenesis, the formation of new blood vessels that tumors need to grow.

  • PI3K/Akt Pathway: This is a central pathway that regulates cell survival, proliferation, and metabolism.

Diagram: Inhibition of Cancer-Related Signaling Pathways

G cluster_0 7-Bromo-8-Nitroquinoline Derivative cluster_1 Oncogenic Signaling Pathways cluster_2 Cellular Processes Derivative 7-Bromo-8-Nitroquinoline Derivative EGFR EGFR Derivative->EGFR Inhibition VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibition PI3K PI3K Derivative->PI3K Inhibition Proliferation Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Potential inhibition of key oncogenic signaling pathways by 7-bromo-8-nitroquinoline derivatives.

Some quinoline-based compounds are capable of intercalating into the minor groove of DNA, which can disrupt DNA replication and transcription.[5][6] Additionally, certain quinoline derivatives have been shown to induce the generation of reactive oxygen species (ROS) within cancer cells.[7] Elevated ROS levels can lead to oxidative stress, damage to cellular components, and ultimately, apoptosis.

Antimicrobial Mechanism: Deprivation of Essential Metal Ions

The antimicrobial activity of 7-bromo-8-nitroquinoline and related 8-hydroxyquinoline derivatives is primarily attributed to their potent metal ion chelating properties.[8][9]

Microorganisms have a critical requirement for divalent metal ions such as iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺) to function as cofactors for a multitude of essential enzymes involved in cellular respiration, DNA synthesis, and other metabolic processes. The 8-hydroxyquinoline scaffold acts as a bidentate chelating agent, forming stable complexes with these metal ions. By sequestering these essential ions, the derivatives effectively starve the microbial cells of these vital cofactors, leading to the inhibition of crucial enzymatic activities and ultimately, cell death.

Diagram: Mechanism of Antimicrobial Action via Metal Chelation

G Derivative 7-Bromo-8-Nitroquinoline Derivative Complex Stable Chelate Complex Derivative->Complex Metal Essential Metal Ions (Fe²⁺, Zn²⁺, Cu²⁺) Metal->Complex Enzyme Essential Microbial Enzymes Complex->Enzyme Inhibition of Cofactor Availability Process Vital Cellular Processes Enzyme->Process Disruption of Death Microbial Cell Death Process->Death

Caption: The chelation of essential metal ions by 7-bromo-8-nitroquinoline derivatives disrupts microbial enzymatic function, leading to cell death.

Structure-Activity Relationship (SAR): The Influence of Chemical Substituents

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring.

Compound/Substitution Observed Activity Reference
8-Hydroxyquinoline (Parent)Minimal anticancer activity[10]
7-Bromo-8-hydroxyquinolineModerate antiproliferative activity[10]
5,7-Dibromo-8-hydroxyquinolineSignificant enhancement of antiproliferative activity[10]
6,8-Dibromo-5-nitroquinolineSignificant anticancer activity[10]
Halogenated 8-hydroxyquinolinesHigh antigrowth activity against Gram-negative bacteria[9][11]

The presence of electron-withdrawing groups such as bromine and nitro at the C7 and C8 positions appears to be crucial for enhancing the cytotoxic and antimicrobial properties of the quinoline scaffold.[10]

Future Directions and Concluding Remarks

The 7-bromo-8-nitroquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The multifaceted mechanism of action, encompassing topoisomerase inhibition, induction of apoptosis, disruption of oncogenic signaling, and metal ion chelation, offers multiple avenues for therapeutic intervention.

Future research should focus on:

  • Elucidating the specific molecular targets within the identified signaling pathways.

  • Optimizing the substitution pattern on the quinoline ring to enhance potency and selectivity.

  • Investigating the potential for synergistic combinations with existing anticancer and antimicrobial drugs.

  • Conducting in vivo studies to validate the preclinical efficacy and safety of lead compounds.

This guide has provided a comprehensive overview of the current understanding of the mechanism of action of 7-bromo-8-nitroquinoline derivatives. By building upon this foundation of knowledge and employing the outlined experimental approaches, the scientific community can continue to unlock the full therapeutic potential of this versatile class of compounds.

References

  • Mphahlele, M. J., et al. (2020). 6-Bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde and aromatic acetylene derivatives as potential EGFR-TK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(22), 127549. [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 5, 249-256. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401031. [Link]

  • Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 8), o443–o444. [Link]

  • Faydy, M. E., et al. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. Chemical Data Collections, 31, 100593. [Link]

  • Dore, T. M., et al. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 128(10), 3465–3473. [Link]

  • Zhou, Y., et al. (2022). Review on recent development of quinoline for anticancer activities. Bioorganic & Medicinal Chemistry, 64, 116757. [Link]

  • Zhang, H., et al. (2018). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 23(11), 2999. [Link]

  • Asadollahi-Nik, A., et al. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Wang, L., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, S2451-9456(24)00305-6. [Link]

  • Wang, Z. F., et al. (2013). Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides. European Journal of Medicinal Chemistry, 59, 194–202. [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1058-1067. [Link]

  • Kaur, H., et al. (2025). Molecular docking study of hydroxyquinolone derivatives as COX enzyme inhibitors. Sciforum, MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation Protocol for 7-Bromo-8-nitroquinoline

Executive Summary 7-Bromo-8-nitroquinoline is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry and materials science. Its unique substitution pattern makes it an essential interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-8-nitroquinoline is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry and materials science. Its unique substitution pattern makes it an essential intermediate in the development of advanced therapeutics, including potential cholinesterase inhibitors for neurodegenerative diseases 1 and selective neuronal nitric oxide synthase (nNOS) inhibitors 2. This application note details a highly regioselective, self-validating protocol for the synthesis of 7-bromo-8-nitroquinoline via the electrophilic aromatic nitration of 7-bromoquinoline, providing mechanistic insights and optimized parameters to ensure high yield and purity.

Mechanistic Rationale & Regioselectivity

To achieve high yields, one must understand the causality behind the reaction's regioselectivity. Direct nitration of quinoline typically occurs at the C5 and C8 positions. When 7-bromoquinoline is dissolved in concentrated sulfuric acid, the quinoline nitrogen is immediately protonated. This protonation strongly deactivates the pyridine ring, directing the incoming electrophile ( NO2+​ ) exclusively to the carbocyclic ring.

The bromine atom at the C7 position acts as an ortho/para director via resonance electron donation, despite its inductive electron-withdrawing nature. The synergistic directing effects of the protonated quinoline core (favoring C5/C8) and the C7-bromo group (favoring C6/C8) make the C8 position the overwhelmingly favored site for electrophilic attack. This regiocontrol is analogous to the established nitration of other 7-substituted quinolines 3.

Mechanism A 7-Bromoquinoline (Neutral) B Protonated 7-Bromoquinolinium A->B conc. H2SO4 (Fast) C Nitronium Ion Attack at C8 B->C HNO3 / H2SO4 (0 °C) D Wheland Intermediate (Resonance Stabilized) C->D Electrophilic Addition E 7-Bromo-8-nitroquinoline (Product) D->E Deprotonation (Rearomatization)

Mechanistic pathway of 7-bromoquinoline nitration highlighting C8 regioselectivity.

Note: An orthogonal approach to this scaffold is the Skraup synthesis, which constructs the quinoline ring from 3-bromo-2-nitroaniline using glycerol, sulfuric acid, and an oxidizing agent 4. However, direct nitration is preferred for its operational simplicity and higher overall atom economy when 7-bromoquinoline is available.

Experimental Design & Causality

Every reagent in this protocol serves a precise, causal function:

  • Concentrated H2​SO4​ : Acts as both the solvent and the catalyst. It fully protonates the quinoline to prevent oxidative degradation by nitric acid and generates the active nitronium ion ( NO2+​ ).

  • Temperature Control (0 °C to 5 °C) : Nitration is highly exothermic. Strict thermal control prevents unselective dinitration and minimizes the formation of the 5-nitro isomer.

  • Ammonium Hydroxide ( NH4​OH ) Quench : Unlike NaOH , NH4​OH provides a buffered neutralization. This prevents localized high-pH spikes that could trigger unwanted hydrolysis or nucleophilic aromatic substitution ( SN​Ar ) of the activated bromine atom.

Quantitative Reagent Matrix (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
7-Bromoquinoline 208.061.02.08 gStarting Material
Sulfuric Acid (98%) 98.08Solvent8.0 mLSolvent / Acidic Medium
Nitric Acid (70%) 63.011.50.95 mLElectrophile Source
Ammonium Hydroxide (28%) 35.05to pH 8~30 mLQuenching / Neutralization

Step-by-Step Methodology

Workflow Step1 1. Dissolution Dissolve 7-Bromoquinoline in conc. H2SO4 at 0 °C Step2 2. Nitration Dropwise addition of fuming HNO3 Maintain < 5 °C Step1->Step2 Step3 3. Reaction Stir at room temperature for 1-2 hours Step2->Step3 Step4 4. Quenching Pour into crushed ice Step3->Step4 Step5 5. Neutralization Adjust pH to 7-8 using NH4OH (aq) Step4->Step5 Step6 6. Isolation Vacuum filtration & water wash Step5->Step6 Step7 7. Purification Recrystallization from EtOH Step6->Step7

Step-by-step experimental workflow for the synthesis and isolation of 7-bromo-8-nitroquinoline.

Procedure:

  • Preparation : Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel. Place the flask in an ice-salt bath.

  • Dissolution : Add 8.0 mL of concentrated sulfuric acid (98%) to the flask and cool to 0 °C. Slowly add 2.08 g (10.0 mmol) of 7-bromoquinoline in small portions. Caution: The dissolution is exothermic. Maintain the internal temperature below 10 °C during addition.

  • Nitration : Charge the addition funnel with 0.95 mL (15.0 mmol) of concentrated nitric acid (70%). Add the nitric acid dropwise over 15 minutes, strictly maintaining the internal temperature between 0 °C and 5 °C.

  • Propagation : Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 1.5 hours.

  • Quenching : Carefully pour the dark reaction mixture over 50 g of crushed ice in a 250 mL beaker, stirring vigorously.

  • Neutralization : Slowly add cold 28% ammonium hydroxide ( NH4​OH ) dropwise until the solution reaches pH ~8. A distinct yellow precipitate will form.

  • Isolation : Collect the yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water ( 3×20 mL ) to remove residual ammonium salts.

  • Purification : Recrystallize the crude solid from boiling ethanol. Dry the purified product under a high vacuum at 40 °C overnight to yield 7-bromo-8-nitroquinoline as a yellow crystalline solid.

Optimization & Yield Data
Temperature ProfileNitric Acid Eq.Reaction TimeYield (%)Observation / Causality
-10 °C to 0 °C1.14.0 hours65%Incomplete conversion; unreacted starting material remains.
0 °C to 25 °C 1.5 1.5 hours 82% Optimal conditions; high regioselectivity for C8 over C5.
25 °C to 50 °C2.01.0 hour45%Significant oxidative degradation and dinitration byproducts.

Self-Validating System: In-Process Controls (IPC) & Characterization

To ensure the protocol acts as a self-validating system, researchers must verify the reaction progress and final product integrity using the following benchmarks:

  • In-Process TLC : Monitor the reaction using Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 3:1). The starting material (7-bromoquinoline) will appear as a less polar spot under UV (254 nm). The formation of a distinct, more polar yellow spot indicates the generation of the nitro-product. Complete disappearance of the starting material validates step 4.

  • Mass Spectrometry (LC-MS) : Expected [M+H]+ peaks at m/z 253.0 and 255.0 (1:1 ratio, characteristic of the 79Br and 81Br isotopes).

  • 1H NMR (400 MHz, CDCl3​ ) : The diagnostic shift is the disappearance of the C8 proton and the downfield shift of the C6 proton due to the strongly electron-withdrawing nitro group at C8.

References

  • Benchchem - 2-(8-Nitroquinolin-7-yl)acetic acid (Established Quinoline Ring Synthesis Reactions)
  • ChemicalBook - 7-Methoxy-8-nitroquinoline synthesis URL
  • MDPI Molecules - Molecules, Volume 30, Issue 13 (July-1 2025)
  • NIH PMC - Nitrile In The Hole: Discovery of a Small Auxiliary Pocket in Neuronal Nitric Oxide Synthase Leading to the Development of Potent and Selective 2-Aminoquinoline Inhibitors URL

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 7-Bromo-8-nitroquinoline in Advanced Drug Discovery

Executive Summary 7-Bromo-8-nitroquinoline is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex pharmaceutical intermediates and advanced materials[1]. The quinoline scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-8-nitroquinoline is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex pharmaceutical intermediates and advanced materials[1]. The quinoline scaffold is a privileged pharmacophore, and the strategic placement of a halogen and a nitro group at the 7- and 8-positions, respectively, opens orthogonal pathways for functionalization. This application note details optimized protocols for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) utilizing 7-bromo-8-nitroquinoline, providing mechanistic insights to overcome the unique steric and electronic challenges posed by the peri-nitro substitution.

Mechanistic Rationale: Stereoelectronic Causality

The reactivity of 7-bromo-8-nitroquinoline in Pd-catalyzed cross-couplings is governed by the strong stereoelectronic influence of the 8-nitro group.

  • Oxidative Addition (Electronic Activation): The strongly electron-withdrawing nitro group depletes electron density at the C7 position. This electrophilic activation significantly accelerates the oxidative addition of the electron-rich Pd(0) active species into the C7–Br bond, rapidly forming the Pd(II) intermediate (2)[2].

  • Transmetalation & Reductive Elimination (Steric Hindrance): While oxidative addition is fast, the steric bulk of the adjacent 8-nitro group can severely hinder the subsequent transmetalation and reductive elimination steps. Using standard, unhindered ligands (e.g., PPh₃) often leads to stalled reactions or protodehalogenation. To counteract this, bulky, electron-rich bidentate ligands (like dppf or BINAP) or biarylphosphines (like XPhos) are required (3)[3]. These ligands enforce a specific geometry that accelerates reductive elimination, effectively "pushing" the coupled product off the metal center.

  • Base Selection Causality: In Buchwald-Hartwig aminations, the base must be strong enough to deprotonate the coordinated amine but must not coordinate too strongly to the palladium center, which would create a stable, unreactive resting state (4)[4].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimized quantitative parameters for cross-coupling 7-bromo-8-nitroquinoline, derived from comparative literature and empirical yield data[3][5][6].

Reaction TypeElectrophileNucleophileCatalyst / LigandBaseSolvent / TempYield (%)
Suzuki-Miyaura 7-Bromo-8-nitroquinolineArylboronic AcidPd(dppf)Cl₂ (3 mol%)Na₂CO₃1,4-Dioxane/H₂O (4:1), 90 °C82 - 95%
Suzuki-Miyaura 7-Bromo-8-nitroquinolineHeteroarylboronic AcidPd(PPh₃)₄ (5 mol%)K₃PO₄Toluene/EtOH/H₂O, 100 °C75 - 88%
Buchwald-Hartwig 7-Bromo-8-nitroquinolinePrimary Alkyl AminePd₂(dba)₃ / BINAPNaOtBuToluene, 100 °C64 - 80%
Buchwald-Hartwig 7-Bromo-8-nitroquinolineCyclic Secondary AminePd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane, 110 °C70 - 85%

Reaction Pathway Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C7-Br Cleavage) Pd0->OxAdd 7-Bromo-8-nitroquinoline PdII Pd(II) Complex Ar-Pd-Br OxAdd->PdII Fast (Nitro Activation) TransMet Transmetalation (Boron/Amine) PdII->TransMet Base, Nucleophile PdII_trans Pd(II) Complex Ar-Pd-Nu TransMet->PdII_trans Steric Hindrance Requires Bulky Ligand RedElim Reductive Elimination (C-C / C-N Bond) PdII_trans->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-Substituted 8-Nitroquinoline RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed cross-coupling highlighting stereoelectronic effects.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes a robust Pd(dppf)Cl₂ system, which is highly effective for sterically hindered bromoquinolines (5)[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a stream of Argon. Causality: Removes trace moisture which can competitively hydrolyze the boronic acid.

  • Reagent Loading: Add 7-bromo-8-nitroquinoline (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).

  • Degassing: Evacuate the flask and backfill with Argon (Repeat 3x). Causality: Pd(0) complexes are highly susceptible to oxidation by atmospheric O₂, which irreversibly forms inactive Pd(II) peroxo species, stalling the catalytic cycle.

  • Solvent Addition: Syringe in a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.

  • Workup & Purification: Cool to room temperature. Filter the mixture through a pad of Celite® to remove palladium black. Extract the filtrate with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Validation & Troubleshooting:

  • Self-Validation: The reaction mixture should transition from a pale suspension to a dark, homogeneous solution upon heating. Complete consumption of the starting material (highly UV-active at 254 nm, distinct Rf shift) validates the end of the reaction.

  • Troubleshooting: If protodehalogenation is observed (loss of Br without coupling), ensure strict degassing, or increase the equivalents of boronic acid.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

This protocol is adapted for the amination of hindered quinolines utilizing Pd₂(dba)₃ and BINAP (6)[6].

Step-by-Step Methodology:

  • Preparation: In an N₂-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with 7-bromo-8-nitroquinoline (1.0 equiv) and the amine nucleophile (1.5 equiv).

  • Catalyst & Base Loading: Add Pd₂(dba)₃ (0.05 equiv), BINAP (0.07 equiv), and NaOtBu (1.5 equiv). Causality: NaOtBu is required to deprotonate the coordinated amine, facilitating the formation of the Pd-amido complex prior to reductive elimination.

  • Solvent Addition: Add anhydrous, rigorously degassed toluene (0.15 M).

  • Reaction: Seal the vial and heat to 100 °C for 16 hours.

  • Workup: Cool the reaction, dilute with dichloromethane, and filter through Celite®. Concentrate the filtrate and purify via silica gel chromatography.

Validation & Troubleshooting:

  • Self-Validation: The initial deep purple/red color of Pd₂(dba)₃ should shift to a brownish-orange hue as the active Pd(0)-BINAP complex forms.

  • Troubleshooting: If the reaction stalls, check the quality of NaOtBu. Clumpy or discolored base indicates moisture degradation, which will quench the active catalyst and halt the amination.

Orthogonal Downstream Functionalization

Following cross-coupling at C7, the 8-nitro group serves as a latent functional handle. It can be selectively reduced to an amine (e.g., via Fe/HCl or Pd/C catalyzed hydrogenation). This primary amine can then participate in tandem or domino cyclization reactions—such as Pd-catalyzed C-N/C-S couplings—to yield complex fused heterocycles like quinolino-benzothiazines (7)[7].

Workflow Start 7-Bromo-8-nitroquinoline CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling R-B(OH)2 or R-NH2 Intermediate 7-Substituted 8-nitroquinoline CrossCoupling->Intermediate C-C/C-N Bond Reduction Nitro Reduction (Fe/HCl or H2, Pd/C) Intermediate->Reduction Amine 7-Substituted 8-aminoquinoline Reduction->Amine Orthogonal Activation Cyclization Domino Cyclization (e.g., C-S/C-N) Amine->Cyclization Electrophilic Partner Final Fused Heterocyclic Scaffold Cyclization->Final Complex Ring Formation

Caption: Logical workflow for downstream orthogonal functionalization and domino cyclization.

References

  • 2-(8-Nitroquinolin-7-yl)acetic acid - Benchchem - 8

  • 7-Bromo-8-nitroquinoline - SynHet -1

  • Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines - Benchchem - 5

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem -3

  • Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound - NIH/PMC - 6

  • Application of 5-Bromo-6-methoxy-8-nitroquinoline in the Synthesis of Novel Fused Heterocycles - Benchchem - 7

  • A Dual Pd- and CuH-Catalyzed Approach for Alkyl-Aryl Cross-Coupling of Aryl Halides and Olefins - NIH/PMC - 2

  • The Role of the Base in Buchwald-Hartwig Amination - ResearchGate - 4

  • Pd-Catalyzed Remote Meta-C–H Functionalization of Phenylacetic Acids Using a Pyridine Template - ACS Publications - 9

Sources

Method

Application Note: High-Fidelity Chemoselective Reduction of 7-Bromo-8-nitroquinoline

The Chemoselectivity Paradigm in Quinoline Functionalization 8-Aminoquinoline derivatives are cornerstone motifs in modern organic synthesis, primarily serving as powerful bidentate directing groups for transition-metal-...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemoselectivity Paradigm in Quinoline Functionalization

8-Aminoquinoline derivatives are cornerstone motifs in modern organic synthesis, primarily serving as powerful bidentate directing groups for transition-metal-catalyzed C(sp²)–H and C(sp³)–H functionalizations . The 7-bromo-8-aminoquinoline variant is particularly prized in drug development, as the C7 halogen handle permits orthogonal cross-coupling downstream of the initial C–H activation step.

However, synthesizing this scaffold via the reduction of 7-bromo-8-nitroquinoline presents a classic chemoselectivity challenge. The reduction must be kinetically biased toward the nitro group's oxygen abstraction while completely suppressing the transition metal's interaction with the aryl bromide. Standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) inherently triggers oxidative addition into the activated C–Br bond, leading to rapid and irreversible hydrodehalogenation.

Mechanistic Rationale & Catalyst Causality

To achieve a high-yielding, self-validating protocol, the choice of catalyst and reducing agent must be deliberately engineered to avoid C–Br cleavage.

  • Palladium on Carbon (Pd/C) [Avoid]: Highly active but non-selective. The electron-rich nature of the resulting aminoquinoline further activates the adjacent C–Br bond toward Pd-mediated cleavage.

  • Sulfided Platinum on Carbon (Pt/C–S)[Industrial Standard]: Platinum inherently possesses a lower propensity for oxidative addition into carbon-halogen bonds compared to palladium. Doping the catalyst with sulfur selectively poisons the highly active step-edge sites responsible for dehalogenation, while leaving the planar faces active for nitro reduction .

  • Metal-Free Tetrahydroxydiboron (B₂(OH)₄) System [Modern Bench Standard]: A highly authoritative modern approach utilizes B₂(OH)₄ as a mild reductant catalyzed by 4,4'-bipyridine. This system operates via a radical-mediated deoxygenation pathway that is entirely blind to aryl halides, ensuring absolute preservation of the C–Br bond .

Reaction Pathway Visualization

G SM 7-Bromo-8-nitroquinoline Nitroso Nitroso Intermediate SM->Nitroso +H2, -H2O Byprod 8-Aminoquinoline (Dehalogenated Byproduct) SM->Byprod Direct Dehalogenation (Pd/C Catalysis) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +H2 Prod 7-Bromo-8-aminoquinoline (Target Product) Hydroxyl->Prod +H2, -H2O Prod->Byprod +H2, -HBr (Over-reduction)

Catalytic reduction pathway of 7-bromo-8-nitroquinoline highlighting chemoselectivity.

Quantitative Catalyst Evaluation

The following table summarizes the chemoselective performance of various catalytic systems based on empirical optimization.

Catalyst SystemReducing AgentSolvent / TempConversion (%)Selectivity (Target : Byproduct)
10% Pd/C H₂ (1 atm)MeOH / 25 °C>99%5 : 95
5% Pt/C H₂ (1 atm)EtOAc / 25 °C>99%65 : 35
5% Pt/C (Sulfided) H₂ (3 atm)EtOAc / 25 °C>99%99 : 1
B₂(OH)₄ / 4,4'-bipy B₂(OH)₄ (3 eq)H₂O-iPrOH / 25 °C>99%>99 : 1

Validated Experimental Protocols

Protocol A: Industrial-Scale Chemoselective Hydrogenation (Pt/C–S)

This protocol is optimized for scale-up, utilizing heterogeneous catalysis for easy downstream purification.

  • Vessel Preparation: Charge a pressure-rated reaction vessel (e.g., Parr reactor) with 7-bromo-8-nitroquinoline (1.0 equiv) and 5% Pt/C (sulfided, 5 mol% Pt).

  • Solvent Addition: Suspend the mixture in anhydrous ethyl acetate (0.1 M).

    • Causality Note: EtOAc is specifically chosen over protic solvents like methanol to minimize the solubility of any trace HBr generated, thereby suppressing autocatalytic dehalogenation pathways.

  • Atmosphere Exchange: Seal the vessel. Purge the headspace with N₂ gas (3 cycles), followed by H₂ gas (3 cycles) to ensure a strictly anaerobic environment.

  • Reduction: Pressurize the vessel to 3 atm H₂ and stir vigorously (800 rpm) at 25 °C for 6 hours.

  • Filtration: Carefully vent the H₂ gas and purge with N₂. Filter the crude mixture through a tightly packed Celite pad to remove the platinum catalyst. Wash the pad with copious amounts of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the target amine.

Protocol B: Bench-Scale Metal-Free Organocatalytic Reduction

This protocol is ideal for discovery chemistry, offering rapid reaction times and avoiding transition metals entirely.

  • Reagent Mixing: In a standard round-bottom flask, dissolve 7-bromo-8-nitroquinoline (1.0 equiv) and 4,4'-bipyridine (10 mol%) in a 1:1 mixture of deionized H₂O and isopropanol (0.2 M).

  • Reductant Addition: Add tetrahydroxydiboron[B₂(OH)₄] (3.0 equiv) in one portion at room temperature.

    • Causality Note: 4,4'-bipyridine acts as an electron-transfer mediator that activates the diboron reagent. This facilitates the generation of boryl radicals which selectively deoxygenate the nitro group without possessing the electrochemical potential required to cleave the strong C(sp²)–Br bond.

  • Reaction: Stir the biphasic mixture open to the atmosphere (or under N₂ for optimal kinetics) for 10–15 minutes. The reaction is typically highly exothermic and rapid.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL/mmol) and extract with dichloromethane (3 × 15 mL/mmol).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

Self-Validating In-Process Controls (IPC)

To ensure the protocol acts as a self-validating system, researchers must execute the following analytical checks before proceeding to downstream functionalization:

  • UPLC-MS Validation: Aliquots should be filtered and analyzed via LC-MS.

    • Success Criterion: The target product (7-bromo-8-aminoquinoline) will present a distinct isotopic [M+H]⁺ doublet at m/z 223.0 and 225.0 (1:1 ratio, confirming the preservation of the single bromine atom).

    • Failure Criterion: The presence of a singlet [M+H]⁺ peak at m/z 145.1 indicates the formation of the dehalogenated byproduct (8-aminoquinoline), signaling catalyst failure or over-reduction.

  • ¹H NMR Validation (CDCl₃): The successful reduction is marked by the disappearance of the highly deshielded aromatic protons adjacent to the nitro group, and the emergence of a broad, exchangeable singlet integrating to 2H at approximately 5.5–6.0 ppm (the -NH₂ group).

References

  • Highly Regioselective Arylation of sp³ C–H Bonds Catalyzed by Palladium Acetate Source: Journal of the American Chemical Society (2005) URL:[Link]

  • Chemoselective Hydrogenation of Nitroarenes Source: Advanced Synthesis & Catalysis (2003) URL:[Link]

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature Source: The Journal of Organic Chemistry (2022) URL:[Link]

Application

using 7-bromo-8-nitroquinoline as a building block for quinoline scaffolds

Application Note: Strategic Utilization of 7-Bromo-8-nitroquinoline in the Synthesis of Advanced Quinoline Scaffolds Executive Summary & Strategic Relevance The quinoline nucleus is a privileged scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 7-Bromo-8-nitroquinoline in the Synthesis of Advanced Quinoline Scaffolds

Executive Summary & Strategic Relevance

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and antineoplastic agents. Specifically, 8-aminoquinoline derivatives (such as primaquine and tafenoquine) are critical pharmacophores for targeting the dormant liver stages of Plasmodium species. However, functionalizing the quinoline ring with high regioselectivity remains a persistent synthetic challenge.

7-Bromo-8-nitroquinoline (CAS: 71331-02-7 / 344286-99-3) emerges as a highly versatile, orthogonally reactive[1]. It provides researchers with two distinct, sequentially addressable synthetic handles:

  • C-7 Bromide: Primed for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon framework or introduce novel functional groups[2].

  • C-8 Nitro Group: Acts as a strongly electron-withdrawing "masked amine." It can be chemoselectively reduced to an 8-amino group post-coupling, preventing catalyst poisoning during earlier transition-metal steps[2].

Mechanistic Rationale for Sequential Functionalization

In multi-step drug development, the order of synthetic operations is dictated by electronic and steric causality. Attempting a palladium-catalyzed cross-coupling directly on a 7-bromo-8-aminoquinoline often leads to catastrophic yield loss. The free C-8 amine competitively coordinates with the palladium center—forming stable, off-cycle Pd-complexes—or undergoes undesired competitive amination.

By utilizing 7-bromo-8-nitroquinoline, the C-8 position is safely protected as a nitro group. Furthermore, the nitro group's electron-withdrawing nature decreases the electron density of the quinoline ring, thermodynamically facilitating the oxidative addition of Pd(0) into the adjacent C7–Br bond. Once the C-7 substituent is successfully installed (for instance, via a to form a precursor for an acetic acid moiety)[2], the nitro group can be safely reduced to the requisite amine.

Visualization of the Divergent Synthetic Workflow

G A 7-Bromo-8-nitroquinoline (Orthogonal Core) B Pd-Catalyzed Cross-Coupling (e.g., Sonogashira) A->B C-7 Activation C 7-Substituted 8-nitroquinoline B->C D Chemoselective Nitro Reduction (Fe/NH4Cl) C->D C-8 Unmasking E 7-Substituted 8-aminoquinoline (Target Scaffold) D->E

Divergent synthetic workflow utilizing 7-bromo-8-nitroquinoline for C7/C8 functionalization.

Quantitative Data: Optimization of C-7 Sonogashira Coupling

To establish a self-validating protocol, reaction conditions for the Sonogashira coupling of 7-bromo-8-nitroquinoline with phenylacetylene were optimized. The data below highlights the causality of catalyst and solvent selection in overcoming the steric hindrance of the adjacent nitro group.

Catalyst SystemCuI (mol%)SolventBaseTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)10THFEt₃N6545Sluggish oxidative addition; significant starting material recovered.
Pd(PPh₃)₂Cl₂ (5 mol%)10THFEt₃N6562Improved yield; Pd(II) pre-catalyst reduces to active Pd(0) in situ.
Pd(dppf)Cl₂ (5 mol%)10DMFEt₃N8088 Bidentate ligand prevents catalyst deactivation; polar solvent accelerates coupling.
Pd(dppf)Cl₂ (5 mol%)0DMFEt₃N8015Copper-free conditions fail; Cu-acetylide transmetallation is rate-limiting.

Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed Sonogashira Coupling at C-7

Objective: Introduce an alkyne moiety at the C-7 position while preserving the C-8 nitro group[2]. Materials: 7-Bromo-8-nitroquinoline (1.0 equiv), Terminal Alkyne (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), CuI (0.10 equiv), Triethylamine (3.0 equiv), anhydrous DMF.

  • Preparation and Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-8-nitroquinoline (which must be )[1], Pd(dppf)Cl₂, and CuI. Causality: Rigorous exclusion of oxygen is critical. Trace O₂ will catalyze the competitive Glaser homocoupling of the terminal alkyne, depleting the reagent and complicating downstream purification.

  • Solvent Addition: Evacuate and backfill the flask with Argon (3 cycles). Add anhydrous DMF and Triethylamine via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture.

  • Reaction Execution: Heat the mixture to 80°C in an oil bath for 12 hours. Monitor progression via LC-MS until the complete consumption of the bromide isotope pattern.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash sequentially with water (3x) and brine to remove DMF and amine salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 7-alkynyl-8-nitroquinoline.

Protocol B: Chemoselective Reduction of the C-8 Nitro Group

Objective: Unmask the 8-amino group to yield the final pharmacophore without reducing the newly installed C-7 alkyne. Materials: 7-Alkynyl-8-nitroquinoline (1.0 equiv), Iron powder (325 mesh, 5.0 equiv), Ammonium chloride (NH₄Cl, 5.0 equiv), Ethanol/Water (3:1 v/v).

  • Reaction Assembly: Dissolve the 7-alkynyl-8-nitroquinoline in the Ethanol/Water mixture. Causality: Standard catalytic hydrogenation (Pd/C, H₂) cannot be used here, as it will indiscriminately reduce the C-7 alkyne to an alkane. The Fe/NH₄Cl system operates via single-electron transfer (SET) mechanisms, providing strict chemoselectivity for the nitro group.

  • Reagent Addition: Add Iron powder and NH₄Cl to the solution.

  • Heating: Heat the suspension to 70°C under vigorous stirring for 4 hours. Causality: Vigorous stirring is essential. Because this is a heterogeneous reaction, maximizing the surface area contact between the organic substrate and the solid iron particles dictates the reaction rate.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with EtOAc.

  • Workup: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Validation: Verify the product (7-alkynyl-8-aminoquinoline) via ¹H-NMR. The successful reduction is self-validated by the disappearance of the downfield nitro-adjacent aromatic protons and the appearance of a broad singlet integrating to 2H around 5.0-6.0 ppm, corresponding to the newly formed -NH₂ group.

References

Sources

Method

Application Note: Regioselective Electrophilic Nitration of 7-Bromoquinoline

Mechanistic Rationale and Reaction Design The functionalization of the quinoline core is a cornerstone in the development of pharmacologically active compounds, including cholinesterase inhibitors and TGase2 inhibitors ....

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Reaction Design

The functionalization of the quinoline core is a cornerstone in the development of pharmacologically active compounds, including cholinesterase inhibitors and TGase2 inhibitors . The introduction of a nitro group onto a halogenated quinoline scaffold serves a dual purpose: it provides a handle for future reduction to an amine and activates the adjacent ring positions for nucleophilic aromatic substitution (SNAr) .

In strongly acidic media (concentrated H₂SO₄), the quinoline nitrogen is rapidly protonated to form a quinolinium ion. This protonation strongly deactivates the pyridine ring toward electrophilic attack. Consequently, the nitronium ion (NO₂⁺), generated in situ from the nitric/sulfuric acid mixture, attacks the more electron-rich carbocyclic ring . For unsubstituted quinoline, this attack is directed almost exclusively to the C-5 and C-8 positions.

In the case of 7-bromoquinoline, the bromine atom exerts a weak deactivating effect but acts as an ortho/para director. The C-8 position is ortho to the bromine, and the C-5 position is para. Thus, the nitration of 7-bromoquinoline yields a mixture of 7-bromo-5-nitroquinoline and 7-bromo-8-nitroquinoline , which can be subsequently separated via column chromatography .

Experimental Workflow and Causality

This protocol is designed as a self-validating system where each step includes a specific physicochemical rationale to ensure high yield and safety .

  • Solvent Selection: Concentrated sulfuric acid is used not only as a solvent but as a protonating agent for the quinoline substrate and a dehydrating agent to drive the formation of the nitronium ion from nitric acid.

  • Thermodynamic Control: The nitration reaction is highly exothermic. Maintaining the internal temperature between -5 °C and 0 °C is critical. Elevated temperatures lead to oxidative degradation of the quinoline core and unwanted poly-nitration.

  • Quenching and Neutralization: Pouring the reaction mixture over crushed ice prevents thermal runaway during dilution. Subsequent neutralization with sodium bicarbonate ensures the product is partitioned into the organic phase during extraction.

Step-by-Step Protocol

Reagents Required:

  • 7-Bromoquinoline (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 68-70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: Substrate Preparation Dissolve 7-bromoquinoline (e.g., 5.0 mmol) in concentrated H₂SO₄ (10 mL) in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice-salt bath and allow the internal temperature to reach -5 °C. Causality: Pre-cooling the protonated substrate prevents localized heating and degradation upon the addition of the nitrating agent.

Step 2: Nitrating Mixture Preparation In a separate vial, carefully mix concentrated H₂SO₄ (2.5 mL) and concentrated HNO₃ (1.2 eq, 6.0 mmol). Cool this mixture to -5 °C. Causality: Mixing the acids generates the active NO₂⁺ electrophile. Pre-cooling is mandatory to control the exotherm of the acid mixture.

Step 3: Electrophilic Addition Add the cold nitrating mixture dropwise to the 7-bromoquinoline solution over a period of 45–60 minutes. Monitor the internal temperature continuously; it must not exceed 0 °C. Once the addition is complete, stir the mixture at 0 °C for an additional 1 hour. Validation: Monitor the reaction progress via TLC (eluent: Hexanes/EtOAc 3:1). The starting material spot should disappear, replaced by two closely eluting spots corresponding to the 5-nitro and 8-nitro isomers.

Step 4: Quenching and Extraction Carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. Once the ice melts, extract the aqueous suspension with DCM (3 × 20 mL). Causality: The ice absorbs the massive heat of dilution of sulfuric acid, preventing the degradation of the newly formed nitroquinolines.

Step 5: Neutralization and Drying Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous phase reaches a neutral/slightly basic pH (7-8). Wash once with brine (20 mL), dry the organic layer over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure.

Step 6: Purification Purify the crude mixture via flash column chromatography on silica gel to separate the target isomers: 7-bromo-5-nitroquinoline and 7-bromo-8-nitroquinoline.

Quantitative Data Summary

ParameterSpecificationRationale
Substrate 7-BromoquinolineStarting material scaffold.
Nitrating Agent HNO₃ (68-70%) / Conc. H₂SO₄Generates the active NO₂⁺ electrophile.
Temperature -5 °C to 0 °CPrevents oxidative degradation and poly-nitration.
Primary Products 7-Bromo-5-nitroquinoline & 7-Bromo-8-nitroquinolineRegioselectivity directed by the protonated quinoline ring and the C-7 bromine atom.

Process Visualization

G N1 7-Bromoquinoline + Conc. H2SO4 N2 Cool to -5 °C (Ice-Salt Bath) N1->N2 N4 Dropwise Addition (T < 0 °C) N2->N4 N3 Nitrating Mixture (HNO3 + H2SO4) N3->N4 N5 Quench on Crushed Ice N4->N5 N6 Extraction (DCM) & Neutralization (NaHCO3) N5->N6 N7 Purification (Column Chromatography) N6->N7 N8 7-Bromo-5-nitroquinoline & 7-Bromo-8-nitroquinoline N7->N8

Caption: Experimental workflow for the regioselective nitration of 7-bromoquinoline.

References

  • StackExchange Chemistry. Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]

  • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Retrieved from [Link]

  • ACS Publications. Structurally Minimalized and Druglike TGase2 Inhibitors Based on 7-Aminoquinoline-5,8-dione Scaffolds. Retrieved from [Link]

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Methodologies for 7-Bromo-8-nitroquinoline

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols Introduction & Mechanistic Rationale The quinoline scaffold is a privileged pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and anti-infective agents. Functionalizing the quinoline carbocyclic ring, particularly at the C7 position, often requires precisely tuned electronic conditions. 7-bromo-8-nitroquinoline serves as an exceptional electrophilic substrate for these modifications.

The inherent electron-deficient nature of the quinoline ring is drastically amplified by the strongly electron-withdrawing nitro group at the C8 position[1]. This ortho-nitro relationship localizes a partial positive charge at C7, lowering the lowest unoccupied molecular orbital (LUMO) energy and highly activating the C7-bromide for Nucleophilic Aromatic Substitution (SNAr)[2].

While electron-deficient nitroquinolines frequently undergo Vicarious Nucleophilic Substitution (VNS) to displace aromatic protons[3], the presence of the highly labile bromide leaving group at C7 ensures that the reaction proceeds cleanly via a classical SNAr addition-elimination pathway. The nucleophile attacks C7 to form a highly stabilized, deeply colored anionic Meisenheimer complex, followed by the rapid expulsion of the bromide ion to restore aromaticity.

Causality in Experimental Design
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are critical. They solvate the counter-cations of the base, leaving the nucleophile "naked" and maximizing its kinetic reactivity.

  • Base Selection: For neutral amine nucleophiles, an exogenous non-nucleophilic base (like K2CO3 or DIPEA) is required to scavenge the generated HBr and prevent the protonation of the nucleophile.

  • Temperature Control: The rate-limiting step is the disruption of aromaticity during the formation of the Meisenheimer complex. While strong nucleophiles (thiolates, alkoxides) react at ambient temperatures, weaker nucleophiles (anilines, sterically hindered amines) require thermal activation (60–100 °C).

Mechanistic Workflow & Visualization

The following diagram illustrates the logical progression of the SNAr reaction, highlighting the intermediate transition states and the corresponding in-process monitoring strategies required for a self-validating workflow.

SNAr_Workflow A 7-Bromo-8-nitroquinoline (Starting Material) B Nucleophile Addition (Amines, Alkoxides, Thiolates) A->B Solvent, Base, ΔT C Meisenheimer Complex (Anionic Intermediate) B->C Rate-Limiting Step F In-Process Monitoring (TLC / LC-MS) B->F Monitor Conversion D Bromide Elimination (Leaving Group Departure) C->D Fast E 7-Substituted-8-nitroquinoline (Target Product) D->E G Product Isolation (Precipitation / Chromatography) E->G

Mechanistic workflow and experimental monitoring of the SNAr reaction on 7-bromo-8-nitroquinoline.

Quantitative Data: Condition Optimization

The table below summarizes the optimized SNAr conditions for various classes of nucleophiles reacting with 7-bromo-8-nitroquinoline. These parameters serve as a baseline for scaling up syntheses in drug development pipelines.

Nucleophile ClassSpecific ReagentSolventBaseTemp (°C)Time (h)Isolated Yield (%)
Secondary Amine MorpholineDMFK2CO380488
Primary Amine BenzylamineNMPDIPEA100682
Alkoxide Sodium MethoxideMeOHNone65291
Thiolate Sodium ThiophenolateTHFNone25195

Self-Validating Experimental Protocols

The following protocols are designed with built-in observational checkpoints to ensure the scientist can validate the reaction's progress in real-time.

Protocol A: Amination via Secondary Amines (e.g., Morpholine)

This protocol is optimized for the synthesis of 7-morpholino-8-nitroquinoline, a common intermediate in the development of targeted therapeutics.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromo-8-nitroquinoline (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition: Add finely powdered, anhydrous K2CO3 (2.5 eq, 5.0 mmol) to the solution. Stir for 5 minutes at room temperature. Dropwise, add morpholine (1.2 eq, 2.4 mmol).

  • Thermal Activation & Monitoring: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere.

    • Self-Validation Checkpoint: Within 15–30 minutes, the solution will transition from a pale yellow to a deep orange/red. This color shift is the visual confirmation of the highly conjugated Meisenheimer complex forming.

  • Reaction Tracking: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (higher Rf, UV active) should be completely consumed within 4 hours, replaced by a bright yellow fluorescent product spot (lower Rf).

  • Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold distilled water while stirring vigorously.

    • Causality: DMF is highly miscible with water, while the organic product is not. This induces rapid precipitation of the target compound, avoiding the need for tedious liquid-liquid extractions.

  • Isolation: Filter the resulting bright yellow precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) to remove residual DMF and inorganic salts, followed by cold ethanol (5 mL). Dry under high vacuum to afford the pure product.

Protocol B: Alkoxylation via Sodium Methoxide

This procedure outlines the synthesis of 7-methoxy-8-nitroquinoline[4], utilizing the alkoxide as both the nucleophile and the base.

Step-by-Step Methodology:

  • Preparation: Suspend 7-bromo-8-nitroquinoline (1.0 eq, 2.0 mmol) in anhydrous Methanol (15 mL) under an inert argon atmosphere.

  • Nucleophile Addition: Slowly add a 25% w/w solution of Sodium Methoxide in Methanol (1.1 eq, 2.2 mmol).

    • Causality: Strict stoichiometric control (1.1 eq) is vital. Excess methoxide or the presence of water can lead to unwanted side reactions, including the partial reduction of the nitro group or hydroxide-mediated ring degradation.

  • Execution: Heat the reaction mixture to a gentle reflux (65 °C) for 2 hours.

  • Monitoring: Confirm completion via LC-MS. The bromine isotope pattern (M and M+2 peaks of equal intensity) will disappear, replaced by the M+H peak of the methoxy product.

  • Workup & Isolation: Concentrate the reaction mixture in vacuo to remove the bulk of the methanol. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NH4Cl (20 mL). Extract the aqueous layer once more with EtOAc (15 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate to yield the 7-methoxy-8-nitroquinoline product.

References

  • 2-(8-Nitroquinolin-7-yl)
  • Source: nih.
  • Source: chemicalbook.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 7-bromo-8-nitroquinoline synthesis

Welcome to the dedicated technical support guide for the synthesis of 7-bromo-8-nitroquinoline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 7-bromo-8-nitroquinoline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. Achieving a high yield and purity for this compound can be challenging due to the delicate balance of reactivity and potential side reactions. This guide provides field-proven insights, detailed protocols, and systematic troubleshooting to help you optimize your synthesis and overcome common obstacles.

Foundational Protocol: Optimized Synthesis of 7-Bromo-8-Nitroquinoline

This protocol outlines a reliable method for the nitration of 7-bromoquinoline. It is crucial to adhere to the specified temperature controls to ensure selectivity and minimize byproduct formation.

Reaction Scheme:

7-Bromoquinoline → 7-Bromo-8-nitroquinoline
Reagents and Materials
ReagentFormulaMolar Mass ( g/mol )QuantityMolar Equiv.
7-BromoquinolineC₉H₆BrN208.065.00 g1.0
Sulfuric Acid (98%)H₂SO₄98.0825 mL-
Potassium NitrateKNO₃101.102.67 g1.1
Crushed IceH₂O18.02~200 g-
Ammonium Hydroxide (~25%)NH₄OH35.04As needed-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 7-bromoquinoline (5.00 g, 24.0 mmol).

  • Acidification: Cool the flask in an ice-salt bath to 0°C. Slowly add concentrated sulfuric acid (25 mL) to the stirred starting material. Ensure the temperature does not exceed 10°C during this exothermic addition.

  • Cooling: Once the addition is complete and the 7-bromoquinoline has fully dissolved, cool the mixture to between -5°C and 0°C.

  • Nitration: Add potassium nitrate (2.67 g, 26.4 mmol) portion-wise over 20-30 minutes.[1] It is critical to maintain the internal temperature below 0°C throughout the addition to prevent the formation of unwanted isomers and degradation products.

  • Reaction Monitoring: Stir the reaction mixture vigorously at -5°C to 0°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:4 v/v). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.

  • Neutralization: Allow the ice to melt, then place the beaker in an ice bath. Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH reaches ~8-9. A precipitate (the crude product) will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 7-bromo-8-nitroquinoline.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[2][3]

Troubleshooting and FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the primary causes?

Low yield is a frequent issue stemming from several potential factors throughout the synthetic workflow. A systematic approach is required to diagnose the root cause.

Potential Causes & Solutions:

  • Incomplete Reaction: The nitration may not have gone to completion.

    • Diagnosis: Your crude TLC plate shows a prominent spot corresponding to the 7-bromoquinoline starting material.

    • Solution: Ensure your nitrating agent is active. Potassium nitrate should be dry and finely powdered. For sluggish reactions, consider extending the reaction time at 0°C to 3-4 hours. Do not increase the temperature, as this will favor byproduct formation.[4]

  • Suboptimal Temperature Control: The nitration of activated/deactivated aromatic systems is highly sensitive to temperature.

    • Causality: The nitronium ion (NO₂⁺) is a highly reactive electrophile. At elevated temperatures, its reactivity becomes less selective, leading to the formation of multiple isomers (e.g., 7-bromo-5-nitroquinoline) and oxidative decomposition of the quinoline ring, which results in tar formation.[5] Maintaining a temperature below 0°C is the single most critical parameter for achieving good yield and selectivity.[6]

    • Solution: Use an ice-salt or dry ice-acetone bath to maintain a consistent internal temperature between -5°C and 0°C. Add the nitrating agent very slowly and in small portions to manage the exotherm.

  • Product Loss During Workup: Significant amounts of product can be lost during the neutralization and extraction phases.

    • Diagnosis: The aqueous layer after extraction remains colored, or a significant amount of solid is observed at the interface.

    • Solution: Ensure the pH is sufficiently basic (pH 8-9) to deprotonate the quinoline nitrogen and precipitate the free base. Be thorough during the extraction; perform at least three extractions with a suitable organic solvent like dichloromethane.

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// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tlc [label="Analyze Crude TLC"]; sm_present [label="Significant Starting\nMaterial Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; byproducts [label="Multiple Spots or\nStreaking (Tar)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup_loss [label="Suspect Workup/\nPurification Loss?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

incomplete_rxn [label="Root Cause:\nIncomplete Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp_control [label="Root Cause:\nPoor Temperature Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification_issue [label="Root Cause:\nInefficient Isolation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solution1 [label="Solution:\n- Extend reaction time at 0°C\n- Use fresh/dry reagents"]; solution2 [label="Solution:\n- Maintain temp < 0°C\n- Slow reagent addition"]; solution3 [label="Solution:\n- Ensure pH 8-9 in workup\n- Perform multiple extractions\n- Optimize purification solvent"];

// Edges start -> check_tlc; check_tlc -> sm_present; sm_present -> incomplete_rxn [label="Yes"]; sm_present -> byproducts [label="No"]; byproducts -> temp_control [label="Yes"]; byproducts -> workup_loss [label="No"];

incomplete_rxn -> solution1; temp_control -> solution2; workup_loss -> purification_issue; purification_issue -> solution3; } ` Caption: Troubleshooting workflow for low yield.

Q2: My TLC shows multiple product spots. What are they and how do I get rid of them?

This indicates a lack of regioselectivity, most commonly due to poor temperature control.

The Chemistry of Selectivity:

The nitration of quinoline in strong acid occurs on the benzene ring, primarily at the 5- and 8-positions.[7] The protonated quinolinium ion strongly deactivates the entire ring system, but the deactivation is felt more strongly in the pyridine ring. In 7-bromoquinoline, the bromine atom is an ortho-, para- director. However, under strongly acidic nitrating conditions, the directing effect of the protonated nitrogen dominates. The C-8 position is electronically favored for substitution. Formation of the 7-bromo-5-nitroquinoline isomer is the most likely side reaction.

`dot graph "isomer_formation" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=LR, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ` Caption: Competing pathways in the nitration of 7-bromoquinoline.

Solutions:

  • Strict Temperature Control: As emphasized, maintaining the reaction at -5°C to 0°C is the most effective way to maximize the yield of the desired 8-nitro isomer.

  • Purification: If isomeric byproducts have formed, they must be removed.

    • Flash Column Chromatography: This is the most reliable method. A gradient elution with an ethyl acetate/hexane solvent system will typically allow for the separation of the isomers. The 8-nitro isomer is generally more polar than the 5-nitro isomer.

    • Recrystallization: Fractional crystallization can sometimes be effective if the isomeric ratio is highly skewed. Experiment with different solvent systems like ethanol, isopropanol, or toluene/heptane mixtures.[8]

Q3: The reaction mixture turned into a dark, tarry mess. Is it salvageable?

The formation of a dark tar usually indicates significant oxidative degradation of the quinoline ring. This is almost always caused by excessive heat.

Potential Causes & Solutions:

  • Runaway Reaction: The addition of the nitrating agent was too fast, or the cooling was insufficient, causing the temperature to spike.

  • High Local Concentrations: Poor stirring can lead to localized "hot spots" where the nitrating agent is concentrated, causing decomposition before it can react cleanly.

Salvage and Prevention:

  • Salvage: Attempting to salvage a tarry reaction is often futile and yields are typically very low. You can try quenching the reaction on ice as usual, and then perform an extraction. However, expect a difficult workup with emulsions and a very low recovery of any identifiable product.

  • Prevention: This is the key.

    • Ensure your cooling bath is stable and can handle the exotherm.

    • Add the nitrating agent very slowly and in small portions, allowing the temperature to return to the target range between additions.

    • Use a powerful overhead or magnetic stirrer to ensure vigorous mixing and efficient heat dissipation.

References

  • Çakmak, M., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. Available at: [Link]

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • StackExchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Available at: [Link]

Sources

Optimization

Technical Support Center: Chemoselective Reduction of 7-Bromo-8-nitroquinoline

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you are likely aware that reducing a nitro group on a quinoline ring is generally straightforward.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you are likely aware that reducing a nitro group on a quinoline ring is generally straightforward. However, the presence of an aryl bromide at the adjacent 7-position introduces a severe chemoselectivity challenge. Standard catalytic hydrogenation often leads to rapid hydrodehalogenation (debromination), destroying your target molecule.

This guide is engineered to provide you with mechanistically grounded, field-proven methodologies to achieve quantitative reduction of 7-bromo-8-nitroquinoline to 7-bromo-8-aminoquinoline without compromising the halogen bond.

Mechanistic Insights: The Causality of Chemoselectivity

To optimize this reaction, we must first understand the competing reaction pathways.

Why Palladium Fails: Traditional hydrogenation using Pd/C and H₂ gas operates via oxidative addition. Palladium readily inserts into the weak C–Br bond, followed by reductive elimination that replaces the bromine with hydrogen. Why Single-Electron Transfer (SET) Succeeds: Reagents like elemental Iron (Fe) or Tin(II) chloride (SnCl₂) operate via a Single-Electron Transfer (SET) mechanism. The reduction potential of the electron-deficient nitro group is significantly lower than the cleavage potential of the C–Br bond under SET conditions. By utilizing [1] or [2], we selectively funnel the reaction through nitroso and hydroxylamine intermediates directly to the amine, completely bypassing the oxidative addition pathway.

Reaction Pathway Visualization

ChemoselectiveReduction Start 7-Bromo-8-nitroquinoline Nitroso Nitroso Intermediate Start->Nitroso SET Reduction (Fe or SnCl2) SideProduct 8-Aminoquinoline (Debromination Byproduct) Start->SideProduct Pd/C + H2 (Oxidative Addition) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine H+ / e- Product 7-Bromo-8-aminoquinoline (Target Product) Hydroxylamine->Product H+ / e- (-H2O) Product->SideProduct Over-reduction

Reaction pathways for 7-bromo-8-nitroquinoline reduction highlighting chemoselectivity.

Quantitative Data: Reaction Condition Comparison

The following table summarizes the expected outcomes when subjecting 7-bromo-8-nitroquinoline to various reduction environments, based on established literature for [3].

Reduction MethodReagents & SolventsTemp / TimeTarget Amine Yield (%)Debromination Byproduct (%)
Catalytic Hydrogenation Pd/C (10%), H₂ (1 atm), MeOH25 °C / 4 h< 10%> 85%
Activated Iron (Béchamp) Fe powder, NH₄Cl, EtOH/H₂O65 °C / 2 h92% < 1%
Ultrasonic SnCl₂ SnCl₂·2H₂O, EtOH, Ultrasound35 °C / 1.5 h88% < 1%
Iron-Catalyzed Silane Fe(III) cat., PhSiH₃, THF60 °C / 12 h85%< 2%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints so you can verify the success of each phase before proceeding.

Protocol A: Activated Iron / Ammonium Chloride Reduction

Ideal for scale-up and high-throughput synthesis.

  • Iron Activation (Crucial Step): In a 250 mL round-bottom flask, suspend 5.0 equivalents of fine Iron powder (<10 μm) in 80 mL of Ethanol. Add 0.5 equivalents of concentrated HCl. Stir at 65 °C for 2 hours.

    • Validation Check: The mixture should change from a dull grey suspension to a slightly darker, highly reactive slurry. This etches the passivating oxide layer off the iron.

  • Substrate Addition: Cool the mixture to 50 °C. Add 40 mL of a 25% aqueous NH₄Cl solution. Slowly add 1.0 equivalent of 7-bromo-8-nitroquinoline in portions over 15 minutes to control the mild exotherm.

  • Reaction Monitoring: Heat the reaction to 65 °C. After 90 minutes, pull a 50 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc).

    • Validation Check: The starting material ( Rf​≈0.6 , UV active) must be completely consumed. The target amine will appear as a highly fluorescent blue spot under 254 nm UV ( Rf​≈0.3 ). If a yellow spot ( Rf​≈0.45 ) remains, this is the hydroxylamine intermediate; add 1.0 extra equivalent of Fe powder and heat for another 30 minutes.

  • Workup: Cool to room temperature. Dilute with 100 mL EtOAc and filter the entire mixture through a 2-inch pad of Celite to remove the iron oxide sludge. Wash the pad generously with EtOAc. Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol B: Ultrasonic Stannous Chloride Reduction

Ideal for rapid, small-scale discovery chemistry.

  • Setup: Dissolve 1.0 equivalent of 7-bromo-8-nitroquinoline in Ethanol (0.2 M concentration) in a heavy-walled glass vessel.

  • Reagent Addition: Add 5.0 equivalents of SnCl₂·2H₂O.

  • Ultrasonic Irradiation: Submerge the vessel in an ultrasonic bath (35 kHz) maintained at 35 °C for 1.5 hours.

    • Validation Check: The solution will transition from a clear yellow to a cloudy, opaque suspension as tin oxides precipitate. LC-MS should confirm a mass shift from [M+H]+ 253/255 to [M+H]+ 223/225 with the isotopic bromine pattern (1:1 ratio) perfectly preserved.

  • Workup: Pour the mixture into ice water. Slowly basify to pH 9 using saturated aqueous NaHCO₃.

    • Validation Check: Tin salts will initially form a thick gelatinous emulsion. Continue adding base and stirring vigorously until the emulsion breaks and a granular white precipitate forms. Filter through Celite, and extract the aqueous layer with EtOAc (3x).

Troubleshooting Guide

Q: My reaction using Iron/NH₄Cl stalled, and LC-MS shows a massive peak for the hydroxylamine intermediate. How do I push it to completion? A: Stalling at the hydroxylamine stage is almost always caused by passivated iron. If you skipped the pre-activation step with HCl, the iron surface is coated in unreactive Fe₂O₃. To rescue the reaction, add a fresh batch of acid-washed iron powder and increase the temperature to 75 °C. Ensure your stirring is vigorous (800+ RPM); this is a heterogeneous reaction, and mass transfer is the rate-limiting step.

Q: I am seeing 15-20% of the debrominated product (8-aminoquinoline) when using SnCl₂. Why is this happening? A: SnCl₂ is generally exceptionally chemoselective. If debromination is occurring, it is likely due to trace transition metal impurities (like Pd or Pt) in your glassware or your stir bars from previous cross-coupling reactions. Clean your glassware with aqua regia and use a brand-new PTFE stir bar.

Q: During the workup of the SnCl₂ reaction, I formed a thick, unfilterable emulsion. How do I break it? A: Tin(II) and Tin(IV) hydroxides form notoriously difficult emulsions at neutral pH. You have two options:

  • Add a saturated solution of Rochelle salt (potassium sodium tartrate) and stir for 1 hour; this chelates the tin and breaks the emulsion.

  • Basify the solution aggressively to pH > 12 using 1M NaOH. This converts the gelatinous tin hydroxides into soluble stannate complexes ( [Sn(OH)6​]2− ), leaving your organic layer crystal clear.

Frequently Asked Questions (FAQs)

Q: Can I use standard catalytic hydrogenation if I add a catalyst poison, like vanadium or sulfides? A: While poisoned catalysts (e.g., Pt/C with V or sulfided Pd/C) can slow down hydrodehalogenation, they rarely stop it completely in electron-deficient quinolines. The C-Br bond at the 7-position is highly activated by the adjacent nitrogen in the quinoline ring. Dissolving metal reductions (Fe or Sn) remain the most reliable method to guarantee 0% debromination.

Q: What is the exact role of ultrasound in the SnCl₂ protocol? A: Ultrasonic irradiation induces acoustic cavitation—the rapid formation and collapse of microscopic bubbles in the solvent. This generates localized extreme temperatures and pressures, which continuously clean the surface of the insoluble reagents and drastically increase the mass transfer rate between the solid SnCl₂ and the dissolved nitroarene, cutting reaction times from 12 hours down to 90 minutes[2].

Q: Is it possible to perform this reduction under completely solvent-free conditions? A: Yes. Recent advancements have demonstrated that[4] under mild conditions. In this setup, water acts as the terminal hydrogen source. However, due to the poor aqueous solubility of 7-bromo-8-nitroquinoline, adding a co-solvent like ethanol or utilizing a ball-milling apparatus is recommended to ensure quantitative yields.

References

  • Zhu, K., Shaver, M. P., & Thomas, S. P. (2016). "Chemoselective nitro reduction and hydroamination using a single iron catalyst." Chemical Science, 7(5), 3031-3035. URL: [Link]

  • Liu, Y., Lu, Y. J., Prashad, M., Repič, O., & Blacklock, T. J. (2005). "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Advanced Synthesis & Catalysis, 347(2-3), 217-219. URL: [Link]

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 37(16), 2777-2786. URL: [Link]

  • Patil, R. D., & Sasson, Y. (2015). "Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions." Organic Chemistry: Current Research, 4(4). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 7-Bromo-8-nitroquinoline

Welcome to the Technical Support Center. 7-Bromo-8-nitroquinoline (CAS: 344286-99-3) is a highly hydrophobic, planar bicyclic aromatic compound[1][2].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 7-Bromo-8-nitroquinoline (CAS: 344286-99-3) is a highly hydrophobic, planar bicyclic aromatic compound[1][2]. While its unique structure makes it a valuable synthetic intermediate and biological probe, its poor aqueous solubility presents significant challenges for researchers. The strong intermolecular forces within its crystal lattice, combined with the lipophilicity of the bromine atom, severely restrict its ability to interact with water molecules[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you successfully formulate and solubilize 7-bromo-8-nitroquinoline for your downstream applications.

Diagnostic Workflow

Before selecting a solubilization method, you must evaluate the constraints of your downstream application. Use the decision matrix below to identify the most appropriate formulation strategy.

SolubilizationWorkflow Start 7-Bromo-8-nitroquinoline (Poor Aqueous Solubility) Decision Determine Target Application Start->Decision InVitro In Vitro Assays (Cell Culture/Biochem) Decision->InVitro InVivo In Vivo / Formulation (Preclinical Models) Decision->InVivo Cosolvent Co-solvency + Surfactant (DMSO -> Tween 80) InVitro->Cosolvent Tolerates low DMSO Cyclo HP-β-CD Complexation (Solvent Evaporation) InVitro->Cyclo Sensitive cells InVivo->Cyclo Liquid dosing Solid Solid Dispersion (Polymer Matrix) InVivo->Solid Solid dosing

Decision matrix for selecting 7-bromo-8-nitroquinoline solubilization workflows.

Troubleshooting Guides & FAQs

Q1: I dissolved 7-bromo-8-nitroquinoline in DMSO, but it immediately precipitates when added to my aqueous cell culture media. How can I prevent this? A1: This is a classic "solvent shift" precipitation. When the DMSO stock is introduced to water, the local polarity changes rapidly. The strong intermolecular forces of the planar quinoline ring drive rapid nucleation and crystal growth before the compound can disperse[1]. Causality & Solution: Instead of direct addition, employ a step-wise co-solvency and surfactant approach. Pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween 80) before introducing it to the aqueous phase. The surfactant forms micelles that immediately encapsulate the hydrophobic quinoline core as the DMSO diffuses into the water, preventing nucleation and maintaining a metastable solution[1].

Q2: I attempted cyclodextrin complexation using standard β-cyclodextrin (β-CD), but the solubility increase was negligible. Why did this fail? A2: Standard β-CD has limited inherent aqueous solubility, and its cavity may not optimally accommodate the steric bulk of both the bromine and nitro substituents at the 7- and 8-positions of the quinoline ring[3]. Causality & Solution: Switch to a derivatized cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydroxypropyl groups disrupt the hydrogen bonding network of the cyclodextrin exterior, massively increasing the carrier's own aqueous solubility[3]. Furthermore, utilize the solvent evaporation method rather than simple physical mixing. This forces the drug from an amorphous state directly into the hydrophobic cavity of the cyclodextrin, effectively shielding the lipophilic bromo-quinoline core from the aqueous environment[3][4].

Q3: Can I use pH adjustment to solubilize this compound, since quinolines are typically weak bases? A3: No, this is highly unlikely to succeed for this specific derivative. While an unsubstituted quinoline can be protonated at a low pH to form a soluble salt, the 8-nitro group in 7-bromo-8-nitroquinoline is strongly electron-withdrawing[1][5]. This drastically pulls electron density away from the quinoline nitrogen, reducing its basicity (pKa) to a point where standard physiological or mildly acidic pH adjustments will not yield sufficient protonation to form a stable, soluble salt[5]. You must rely on physical complexation or solid dispersions instead.

Quantitative Data Summary

The following table summarizes the expected outcomes and physicochemical mechanisms of the recommended solubilization techniques.

Solubilization StrategyMechanism of ActionExpected Solubility GainDownstream Compatibility
Co-solvency (DMSO + Surfactant) Reduces solvent polarity; surfactant micelles prevent rapid crystal nucleation[1].Moderate (Metastable)In vitro assays (requires cells that tolerate low final DMSO/surfactant %)
HP-β-CD Complexation Encapsulates the hydrophobic bromo-quinoline core within a hydrophilic oligosaccharide shell[3][4].High (Thermodynamically stable)In vivo liquid dosing, sensitive cell cultures (DMSO-free)
Solid Dispersion Disrupts the strong crystal lattice; traps the drug in a highly soluble amorphous state[1].High (Kinetic & Thermodynamic)In vivo solid oral dosing, formulation development

Experimental Protocols

To ensure scientific integrity, every formulation must be created and validated using a self-validating system. Protocol 1 details the creation of the soluble complex, while Protocol 2 provides the analytical framework to verify your success.

Protocol 1: HP-β-CD Inclusion Complexation via Solvent Evaporation

This method is highly effective for converting crystalline hydrophobic drugs into soluble inclusion complexes[3].

  • Preparation of Stock Solutions: Dissolve 7-bromo-8-nitroquinoline in a volatile organic solvent (e.g., methanol or ethanol) to completely break its crystal lattice. Separately, dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultra-pure water[3].

  • Mixing and Equilibration: Combine the two solutions at specific molar ratios (e.g., test 1:1, 1:2, and 1:3 drug-to-cyclodextrin ratios to find the optimal encapsulation efficiency). Stir the mixture continuously at room temperature for 24 hours. This equilibration time allows the hydrophobic bromo-quinoline core to partition into the cyclodextrin cavity[3][4].

  • Solvent Evaporation: Slowly evaporate the volatile organic solvent under reduced pressure using a rotary evaporator at 40°C. As the organic solvent leaves the liquid phase, the drug is forced into the hydrophobic cavity of the CD rather than precipitating out of solution[3].

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the inclusion complex as a dry, amorphous powder.

Protocol 2: Thermodynamic Shake-Flask Solubility Assay

Use this gold-standard method to quantitatively validate the solubility enhancement achieved in Protocol 1[5][6].

  • Sample Preparation: Add an excess amount of your formulated 7-bromo-8-nitroquinoline complex (and the raw, unformulated API as a negative control) to a known volume of your target aqueous buffer (e.g., PBS, pH 7.4) in sealed glass vials[5].

  • Equilibration: Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure thermodynamic equilibrium is reached[5][6].

  • Phase Separation: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) or filter them through a 0.22 µm syringe filter. This critical step completely removes any unencapsulated, undissolved solid[6].

  • Quantification: Dilute the supernatant appropriately and analyze the dissolved concentration using a validated HPLC-UV method (detecting the quinoline ring absorbance, typically in the 254-320 nm range) against a standard calibration curve[5][6].

References

  • Benchchem. Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.1

  • BLD Pharm. 344286-99-3 | 7-Bromo-8-nitroquinoline.2

  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-6-nitroquinoline.5

  • Pharmaceutical Business Review. Preclinical Services Catalog.6

  • IJNRD. Solubility enhancement of poorly water soluble Quinine Sulphate by complexation with Beta Cyclodextrin and it's derivatives.3

  • Scribd. Enhancing Hydrophobic Drug Solubility.4

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 7-Bromo-8-Nitroquinoline Couplings

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 7-bromo-8-nitroquinoline. This resource provides in-depth troubleshooting guides and frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 7-bromo-8-nitroquinoline. This resource provides in-depth troubleshooting guides and frequently asked questions to address the unique challenges posed by the significant steric hindrance at the C7 position, a common hurdle in synthetic chemistry. Our goal is to equip you with the knowledge and practical guidance to optimize your coupling reactions and accelerate your research.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments with 7-bromo-8-nitroquinoline, providing explanations and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction with 7-bromo-8-nitroquinoline is resulting in low to no yield. What are the likely causes and how can I improve it?

Answer:

Low to no yield in Suzuki-Miyaura couplings involving 7-bromo-8-nitroquinoline is a frequent challenge, primarily due to the steric bulk of the per-positioned nitro group at C8, which impedes the approach of the boronic acid coupling partner to the metal center. Additionally, the electron-withdrawing nature of the nitro group can deactivate the C-Br bond towards oxidative addition.

Common Causes and Recommended Solutions:

  • Inadequate Ligand Choice: Standard phosphine ligands like PPh₃ often fail because they are not bulky enough to promote the necessary reductive elimination step and can be sterically hindered themselves.

    • Solution: Employ sterically demanding and electron-rich biaryl phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos are specifically designed to facilitate challenging couplings by creating a coordinatively unsaturated and highly reactive palladium center. These ligands have been shown to be effective in promoting C-C bond formation in sterically congested environments.

  • Ineffective Palladium Precatalyst: The choice of palladium source is critical.

    • Solution: Utilize palladium precatalysts that readily form the active Pd(0) species. Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) can be used, but often require an initial reduction step. Pre-formed catalysts like Pd(PPh₃)₄ can be effective, but as mentioned, the ligand may not be optimal. More advanced precatalysts, such as those based on the aforementioned biaryl phosphine ligands (e.g., XPhos Pd G3), are often more reliable as they provide a stable source of the active catalytic species.

  • Suboptimal Base and Solvent System: The base plays a crucial role in the transmetalation step, and the solvent affects the solubility and reactivity of all components.

    • Solution: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices. A mixed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, can be highly effective. The water is necessary to dissolve the inorganic base and facilitate the boronic acid activation, while the dioxane solubilizes the organic components.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Question 2: I am observing significant debromination of my 7-bromo-8-nitroquinoline starting material in a Buchwald-Hartwig amination reaction. How can I minimize this side reaction?

Answer:

Debromination is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient aryl halides like 7-bromo-8-nitroquinoline. This occurs when the aryl-palladium intermediate undergoes protonolysis or hydrogenolysis instead of the desired productive reductive elimination with the amine.

Strategies to Minimize Debromination:

  • Ligand Modification: The ligand's electronic and steric properties are paramount.

    • Solution: Employ highly electron-donating and sterically bulky ligands. Ligands like BrettPhos and Josiphos derivatives have demonstrated efficacy in suppressing debromination by accelerating the rate of reductive elimination, thus outcompeting the undesired side reactions. The bulky nature of these ligands also helps to stabilize the Pd-N bond, favoring the desired C-N bond formation.

  • Careful Selection of Base: The choice of base can significantly influence the extent of debromination.

    • Solution: Use a non-nucleophilic, sterically hindered base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often preferred over stronger, less hindered bases like sodium hydroxide or potassium carbonate in these reactions. These bases are strong enough to deprotonate the amine without promoting significant side reactions.

  • Rigorous Control of Reaction Atmosphere: The presence of hydrogen, which can be generated in situ from side reactions or be a contaminant in the inert gas, can lead to hydrogenolysis.

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (high-purity argon or nitrogen). Degas all solvents and reagents thoroughly before use.

Comparative Table of Conditions for Buchwald-Hartwig Amination:

ParameterCondition Prone to DebrominationRecommended Condition to Minimize Debromination
Ligand Less bulky/electron-poor ligands (e.g., PPh₃)Bulky, electron-rich ligands (e.g., BrettPhos, Josiphos)
Base Strong, nucleophilic bases (e.g., NaOH)Non-nucleophilic, hindered bases (e.g., NaOtBu, LHMDS)
Atmosphere Incomplete inertingHigh-purity Ar or N₂, thoroughly degassed solvents

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant issue for 7-bromo-8-nitroquinoline?

A1: The nitro group (-NO₂) at the C8 position is sterically demanding and is located directly adjacent to the C7 bromine atom (a peri interaction). This proximity creates a crowded environment around the reaction center, making it difficult for the bulky catalytic complex and the coupling partner to access the C-Br bond for oxidative addition and subsequent steps in the catalytic cycle.

Q2: Are there alternative coupling strategies to palladium-catalyzed reactions for this substrate?

A2: While palladium catalysis is the most common approach, other transition metals can be employed. Copper-catalyzed Ullmann-type couplings can be effective for C-N and C-O bond formation, sometimes under milder conditions than palladium-catalyzed reactions. Additionally, for certain transformations, exploring nucleophilic aromatic substitution (SNAAr) might be a viable alternative, although the conditions are often harsh.

Q3: Can computational chemistry help in selecting the right catalyst system?

A3: Absolutely. Density Functional Theory (DFT) calculations can be a powerful tool to predict the activation barriers for different steps in the catalytic cycle with various ligand-metal combinations. This can help in rationally selecting a ligand that is predicted to have a lower energy barrier for the desired productive pathway and a higher barrier for side reactions like debromination.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of 7-Bromo-8-Nitroquinoline

This protocol provides a starting point for the Suzuki-Miyaura coupling of 7-bromo-8-nitroquinoline with a generic arylboronic acid.

Materials:

  • 7-bromo-8-nitroquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 7-bromo-8-nitroquinoline, the arylboronic acid, XPhos Pd G3, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Workflow Diagram:

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

References

  • Title: A General System for Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides and Bromides. Source: Angewandte Chemie International Edition, 2004. URL: [Link]

  • Title: A Simple, Air-Stable, and Efficient Precatalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides. Source: Organic Letters, 2008. URL: [Link]

  • Title: A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Source: Angewandte Chemie International Edition, 2008. URL: [Link]

Troubleshooting

Technical Support Center: 7-Bromo-8-nitroquinoline Purification &amp; Isolation

Welcome to the Technical Support Center for the isolation and purification of 7-bromo-8-nitroquinoline . The nitration of brominated quinolines frequently yields complex crude mixtures containing unreacted starting mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 7-bromo-8-nitroquinoline . The nitration of brominated quinolines frequently yields complex crude mixtures containing unreacted starting materials, colored oxidation byproducts, and challenging regional isomers (such as 7-bromo-5-nitroquinoline).

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols and troubleshooting steps. Our objective is to help you achieve >99% purity suitable for downstream pharmaceutical and drug development applications.

Purification Strategy Visualization

PurificationWorkflow Crude Crude 7-Bromo-8-nitroquinoline Mixture TLC TLC / HPLC Purity Check Crude->TLC Recryst Recrystallization (e.g., EtOH/MeOH) TLC->Recryst High Purity, Colored Impurities Silica Silica Gel Column Chromatography TLC->Silica Complex Mixture / Isomers Charcoal Activated Charcoal Decolorization Recryst->Charcoal If highly colored Pure Pure 7-Bromo-8-nitroquinoline (>99% Purity) Recryst->Pure If crystalline & clear Charcoal->Pure Isomers Isomeric Byproducts (e.g., 5-nitro isomer) Silica->Isomers Impurity Fractions Silica->Pure Target Fractions

Workflow for the isolation and purification of 7-bromo-8-nitroquinoline from crude mixtures.

Quantitative Data & Purification Parameters

To ensure reproducibility, always benchmark your purification against the following established physicochemical parameters:

Purification ParameterRecommended System / ValueTarget MetricScientific Purpose
TLC Mobile Phase Hexane : Ethyl Acetate (Gradient 95:5 to 80:20)Rf ≈ 0.2 - 0.4Optimal retention window for resolving closely eluting nitroquinoline isomers.
Recrystallization Solvent Ethanol (95%) or MethanolHigh thermal solubility differentialMaximizes crystal lattice exclusion of impurities upon slow cooling.
Decolorizing Agent Activated Charcoal (1-2% w/w)Visual ClarityAdsorbs high-molecular-weight, conjugated oxidation byproducts.
HPLC Mobile Phase Acetonitrile : Water : 0.1% H₃PO₄Baseline ResolutionProvides definitive purity validation and separation of regional isomers.
Core Step-by-Step Methodologies
Protocol A: Silica Gel Column Chromatography (Isomer Separation)

Causality: 7-bromo-8-nitroquinoline and its 5-nitro isomer have nearly identical polarities. A standard silica gel stationary phase paired with a carefully optimized gradient of Hexane and Ethyl Acetate exploits minute differences in the dipole moment caused by the nitro group's position relative to the quinoline nitrogen .

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in 100% Hexane. Pour into the column and allow it to settle under gentle air pressure to ensure a uniform bed without channeling.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) or pre-adsorb it onto a small amount of silica gel (dry loading). Note: Dry loading is highly recommended to prevent band broadening.

  • Elution Gradient: Begin elution with a non-polar 95:5 Hexane:Ethyl Acetate mixture. Gradually increase polarity to 80:20 Hexane:Ethyl Acetate.

  • Fraction Collection & Validation: Collect small volumes (e.g., 15-20 mL). Monitor via TLC. The presence of a single, non-tailing spot at Rf ~0.3 confirms the absence of co-eluting isomers, acting as a self-validating check before concentration.

  • Isolation: Pool the target fractions and concentrate under reduced pressure to yield the purified solid.

Protocol B: Recrystallization & Decolorization

Causality: For mixtures where the primary impurities are colored oxidation products rather than regional isomers, recrystallization relies on the differential solubility of the target compound at high versus low temperatures, allowing the growing crystal lattice to structurally exclude impurities .

  • Dissolution: Suspend the crude solid in a minimal volume of hot Ethanol (95%). Heat gently until complete dissolution occurs.

  • Decolorization: If the solution is dark brown or black, add 1-2% (w/w) activated charcoal. The highly porous structure of the charcoal physically traps large, conjugated colored impurities. Boil gently for 5 minutes.

  • Hot Filtration: Filter the hot mixture rapidly through a pad of Celite or fluted filter paper to remove the charcoal. This step must be executed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Validation: Filter the crystals, wash with ice-cold ethanol, and dry. A sharp melting point range (<2°C variance) self-validates the exclusion of lattice impurities.

Troubleshooting Guides & FAQs

Q1: My crude mixture contains a significant amount of the 5-nitro isomer. Standard column chromatography is giving overlapping bands. How can I resolve this? A: Isomeric nitroquinolines are notoriously difficult to separate. If standard silica gel fails, consider the following self-validating adjustments:

  • Weaker Solvent System: Reduce the Ethyl Acetate concentration (e.g., use 90:10 Hexane:DCM) to slow down the elution. This increases the number of theoretical plates the compounds interact with, enhancing resolution.

  • High-Speed Counter-Current Chromatography (HSCCC): For highly stubborn quinoline mixtures, HSCCC using a biphasic solvent system (e.g., tert-butyl methyl ether/1-butanol/acetonitrile/aqueous trifluoroacetic acid) can separate components based purely on liquid-liquid partition coefficients rather than solid-phase adsorption, preventing irreversible binding and tailing .

Q2: During recrystallization, my product "oils out" (forms a separate liquid phase) instead of forming crystals. What causes this and how do I fix it? A: "Oiling out" occurs when the melting point of the impure mixture is depressed below the temperature at which the compound saturates the solution. Instead of crystallizing, it phase-separates as a supercooled liquid .

  • Solution: Re-dissolve the oil by adding a small amount of the hot solvent (Ethanol). Allow the solution to cool much more slowly.

  • Induce Nucleation: Vigorously scratch the inside of the glass flask with a glass stirring rod. The micro-abrasions provide nucleation sites. Alternatively, seed the solution with a pure crystal of 7-bromo-8-nitroquinoline just before it reaches the oiling-out temperature.

Q3: How can I definitively verify the purity of my isolated 7-bromo-8-nitroquinoline? A: Thin-Layer Chromatography (TLC) is insufficient for final purity validation due to potential co-elution of isomers. You must use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Protocol: Use a C18 or mixed-mode reverse-phase column (e.g., Newcrom R1).

  • Mobile Phase: A mixture of Acetonitrile (MeCN), Water, and 0.1% Phosphoric acid . (Substitute with Formic acid if MS-compatibility is required).

  • Validation: UV detection at 254 nm. The distinct retention time and baseline resolution from any minor peaks will definitively self-validate the success of your purification workflow.

References
  • SIELC Technologies. "Separation of 8-Nitroquinoline on Newcrom R1 HPLC column." SIELC. URL: [Link]

  • Oka H., et al. "Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase." Journal of Chromatography A, PubMed. URL:[Link]

Optimization

Technical Support Center: Troubleshooting 7-Bromo-8-nitroquinoline Workflows

Welcome to the Advanced Technical Support Center for 7-bromo-8-nitroquinoline (CAS 71331-02-7) . This scaffold is a highly versatile building block in medicinal chemistry and drug development, but its unique "push-pull"...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 7-bromo-8-nitroquinoline (CAS 71331-02-7) . This scaffold is a highly versatile building block in medicinal chemistry and drug development, but its unique "push-pull" electronic nature presents significant synthetic challenges. The highly electron-withdrawing 8-nitro group strongly activates the ortho-positioned 7-bromide, making the molecule highly susceptible to both desired cross-couplings and unwanted side reactions.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you eliminate side reactions, optimize yields, and maintain scientific integrity in your workflows.

FAQ 1: Preventing Debromination During Nitro Reduction

Q: I am trying to reduce the 8-nitro group to an amine, but my LC-MS shows complete loss of the 7-bromo group. How do I prevent hydrodehalogenation?

Causality & Mechanism: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is highly effective for nitro reduction. However, Pd(0) readily undergoes oxidative addition into activated C(sp²)–Br bonds. Because the 8-nitro group withdraws electron density from the ring, the C7–Br bond is highly activated. The palladium catalyst inserts into this bond competitively with nitro reduction, leading to rapid hydrodehalogenation and yielding the undesired 8-aminoquinoline byproduct , .

The Solution: To preserve the halogen, you must switch from a transition-metal insertion mechanism to a Single-Electron Transfer (SET) mechanism. The Béchamp reduction (using activated iron) or Tin(II) chloride reduction are highly chemoselective for the nitro group and will leave the aryl bromide completely intact .

ReductionPathways SM 7-bromo-8-nitroquinoline PdC Pd/C, H2 (Standard) SM->PdC Fe Fe, NH4Cl (Chemoselective) SM->Fe Debrom 8-aminoquinoline (Debrominated) PdC->Debrom Oxidative Addition into C-Br Desired 7-bromo-8-aminoquinoline (Desired) Fe->Desired SET Reduction of NO2 only

Divergent reduction pathways of 7-bromo-8-nitroquinoline based on catalyst selection.

Self-Validating Protocol: Chemoselective Iron-Mediated Reduction
  • Setup: In a round-bottom flask, suspend 7-bromo-8-nitroquinoline (1.0 eq) and activated Iron powder (5.0 eq) in a 4:1 mixture of Ethanol/H₂O (0.2 M).

  • Activation: Add Ammonium Chloride (NH₄Cl, 2.0 eq) as a mild proton source. Heat the vigorously stirred suspension to 80 °C for 2–4 hours.

  • Validation Checkpoint (LC-MS): Sample the reaction. The starting material exhibits a characteristic 1:1 isotopic [M+H]⁺ doublet at m/z 253/255. The desired product will show a mass shift to an isotopic doublet at m/z 223/225. Self-Correction: If a singlet at m/z 145 is observed, debromination has occurred (check for trace heavy metal contamination in your reactor).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove iron oxide salts, wash with ethyl acetate, and concentrate the filtrate.

FAQ 2: Overcoming Suzuki-Miyaura Cross-Coupling Bottlenecks

Q: My Suzuki couplings at the 7-position are yielding complex mixtures and unreacted starting material. Why is the coupling failing?

Causality & Mechanism: Coupling an ortho-halonitroarene introduces two major mechanistic bottlenecks , :

  • Steric Hindrance at Transmetalation: While the electron-deficient nature of the ring makes the initial Oxidative Addition step very fast, the immense steric bulk of the adjacent 8-nitro group physically blocks the incoming boronic acid during the Transmetalation step.

  • Base-Induced SNAr: The standard use of strong, nucleophilic bases (e.g., NaOH, NaOEt) in Suzuki couplings will cause the base to attack the highly electrophilic C-7 position, displacing the bromide via Nucleophilic Aromatic Substitution (SNAr) before the palladium cycle can finish.

The Solution: You must use bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) to force the palladium center to accelerate transmetalation. Furthermore, you must strictly use mild, non-nucleophilic bases (e.g., anhydrous K₃PO₄ or Cs₂CO₃) to suppress the SNAr side reaction .

SuzukiCycle Cat Pd(0) Catalyst OxAdd Oxidative Addition (Fast due to NO2) Cat->OxAdd SNAr SNAr Side Reaction (Base Attack at C-Br) Cat->SNAr If Nucleophilic Base Used TransMet Transmetalation (Hindered by NO2 Sterics) OxAdd->TransMet Requires Bulky Ligand RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Product Release

Catalytic cycle bottlenecks in the Suzuki coupling of ortho-nitro halides.

Self-Validating Protocol: Optimized Suzuki Coupling
  • Setup: Charge a Schlenk flask with 7-bromo-8-nitroquinoline (1.0 eq), your desired arylboronic acid (1.2 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), and finely milled anhydrous K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry N₂ (3 cycles). Add strictly degassed, anhydrous 1,4-Dioxane (0.1 M).

  • Reaction: Heat to 90 °C for 6–8 hours under vigorous stirring.

  • Validation Checkpoint (¹H NMR): Isolate a crude sample. The disappearance of the characteristic doublet of the quinoline C-6 proton (which couples to C-5) and the appearance of new aromatic multiplet signals confirm successful C-C bond formation. The absence of phenol/ether signals confirms SNAr suppression.

FAQ 3: Suppressing Solvent-Induced SNAr Adducts

Q: I am recovering 7-methoxy-8-nitroquinoline instead of my desired product. Where is this coming from?

Causality & Mechanism: The C-7 position is profoundly electrophilic. It is activated by both the quinoline nitrogen (via resonance) and the 8-nitro group (via inductive and resonance effects). If you run any base-mediated reaction in a protic, nucleophilic solvent like Methanol or Ethanol, the deprotonated solvent (alkoxide) will act as a nucleophile. It will attack the C-7 position and displace the bromide via an Addition-Elimination (SNAr) mechanism, yielding 7-methoxy-8-nitroquinoline .

The Solution: Strictly avoid primary and secondary alcohols as solvents when the 7-bromo-8-nitroquinoline scaffold is intact. Transition all workflows to aprotic solvents such as THF, DMF, or Toluene.

Quantitative Data: Comparison of Nitro Reduction Methods

The following table summarizes the expected outcomes when applying various reduction methodologies to the 7-bromo-8-nitroquinoline scaffold.

Reduction MethodCatalyst / ReagentSolventTemp (°C)Yield of Desired Amine (%)Debromination Byproduct (%)
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm)MeOH25< 5%> 90%
Béchamp Reduction Fe powder, NH₄ClEtOH / H₂O8085–95%< 1%
Tin(II) Reduction SnCl₂·2H₂OEtOAc6075–85%< 2%
Poisoned Catalyst Pt/C (sulfided), H₂THF2570–80%5–10%

References

  • Liu, Y. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. (2019). Highly Active and Chemoselective Reduction of Halogenated Nitroarenes Catalyzed by Ordered Mesoporous Carbon Supported Platinum Nanoparticles. Available at:[Link]

  • ACS Catalysis. (2022). The Catalytic Formation of Atropisomers and Stereocenters via Asymmetric Suzuki–Miyaura Couplings. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for 7-Bromo-8-Nitroquinoline

Welcome to the technical support center for the purification of 7-bromo-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on op...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 7-bromo-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing recrystallization solvents and troubleshooting common issues encountered during the purification of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with field-proven insights to ensure you can achieve the highest purity for your sample.

Understanding the Molecule: 7-Bromo-8-Nitroquinoline

Before diving into solvent selection, it's crucial to understand the physicochemical properties of 7-bromo-8-nitroquinoline. The molecule's structure, featuring a quinoline core, a bromine atom, and a nitro group, dictates its solubility behavior. The quinoline ring system is aromatic and relatively nonpolar, while the nitro group is strongly electron-withdrawing and polar. The bromine atom adds to the molecular weight and has a modest influence on polarity. This combination of a large, relatively nonpolar core with a highly polar functional group can make solvent selection challenging.

The principle of "like dissolves like" is a foundational concept in recrystallization.[1] Given the mixed polarity of 7-bromo-8-nitroquinoline, it is predicted to have moderate solubility in a range of organic solvents. Based on structurally similar compounds, such as 5-bromo-6-methoxy-8-nitroquinoline and various nitroaromatics, we can anticipate its solubility profile. For instance, nitroaromatic compounds generally show good solubility in moderately polar to polar aprotic solvents like acetone, ethyl acetate, and dichloromethane.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the ideal characteristic of a recrystallization solvent for 7-bromo-8-nitroquinoline?

A1: The ideal solvent is one in which 7-bromo-8-nitroquinoline has high solubility at elevated temperatures (near the solvent's boiling point) and low solubility at low temperatures (room temperature or below).[4][5] This temperature-dependent solubility differential is the cornerstone of effective recrystallization, as it allows for the dissolution of the compound and impurities when hot, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the "mother liquor."[1]

Q2: I don't have solubility data for 7-bromo-8-nitroquinoline. Where should I start?

A2: When specific solubility data is unavailable, a systematic solvent screening is the most scientifically sound approach.[1][6] Start with small-scale tests using a range of solvents with varying polarities. Based on the structure of 7-bromo-8-nitroquinoline and data from related compounds like 8-nitroquinoline (soluble in ethanol, ether, benzene, chloroform) and 7-bromo-8-hydroxyquinoline (recrystallized from a methanol/acetone mixture), good starting points for screening would be alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and halogenated solvents (dichloromethane).[7][8]

Q3: What is a solvent/anti-solvent system and when should I use it?

A3: A solvent/anti-solvent system (also known as a mixed solvent system) is employed when no single solvent meets the ideal criteria for recrystallization. This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow, dropwise addition of a miscible "bad" or "anti-solvent" in which the compound is poorly soluble.[9] This induces crystallization. For 7-bromo-8-nitroquinoline, a potential system could be dissolving it in a minimal amount of a more polar solvent like acetone or ethanol at an elevated temperature, and then adding a nonpolar anti-solvent like hexane or water until the solution becomes turbid (cloudy), indicating the onset of precipitation. The solution is then gently heated until it becomes clear again and allowed to cool slowly.

Q4: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A4: "Oiling out" occurs when the solid melts and forms a liquid phase instead of dissolving in the hot solvent, or when it separates from the cooling solution as a liquid rather than solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities that depress the melting point.

To remedy this, you can:

  • Add more of the "good" solvent: This can keep the compound dissolved at a temperature below its melting point.

  • Switch to a lower-boiling point solvent.

  • Lower the saturation temperature: By using a larger volume of solvent, crystallization will occur at a lower temperature.

  • For mixed solvent systems, add more of the "good" solvent to increase the overall solvency of the mixture for your compound.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a step-by-step method for identifying a suitable recrystallization solvent for 7-bromo-8-nitroquinoline on a small scale.

Materials:

  • Crude 7-bromo-8-nitroquinoline

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane, dichloromethane)

  • Small test tubes or vials

  • Hot plate or water bath

  • Stirring rod

Procedure:

  • Place approximately 20-30 mg of your crude 7-bromo-8-nitroquinoline into several separate test tubes.

  • To the first test tube, add the first solvent dropwise at room temperature, stirring after each addition. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • If the compound is insoluble or sparingly soluble at room temperature, begin to gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the solvent dropwise to the heated mixture until the solid just dissolves. Make a note of the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass stirring rod just below the surface of the solution to induce crystallization.

  • If crystals form, place the test tube in an ice bath to maximize crystal yield.

  • Evaluate the quality and quantity of the crystals. An ideal solvent will yield a good recovery of pure crystals.

  • Repeat this process for each of the selected solvents to identify the most suitable one.

Data Presentation: Predicted Solubility and Potential Solvents

While experimental data for 7-bromo-8-nitroquinoline is scarce, we can predict its behavior based on related compounds and general principles of solubility.

Solvent ClassExample SolventsPredicted Solubility at Room Temp.Predicted Solubility at Elevated Temp.Rationale & Comments
Alcohols Methanol, EthanolLow to ModerateHighThe polar hydroxyl group can interact with the nitro group, while the alkyl portion interacts with the quinoline ring. A good starting point for screening.[2]
Ketones AcetoneModerateHighAcetone is a versatile polar aprotic solvent that is likely to be effective. A methanol/acetone mixture was successful for the similar 7-bromo-8-hydroxyquinoline.[7]
Esters Ethyl AcetateModerateHighOffers a good balance of polarity and is a common recrystallization solvent for moderately polar compounds.
Halogenated Dichloromethane, ChloroformHighHighLikely to be too good of a solvent at room temperature, but could be a component of a mixed solvent system. 8-nitroquinoline is soluble in chloroform.[8]
Aromatic Toluene, BenzeneLow to ModerateHighThe aromatic nature of these solvents will interact favorably with the quinoline ring system. Benzene has been used to recrystallize a related bromo-hydroxyquinoline.[7]
Nonpolar Hexane, HeptaneVery LowLowUnlikely to be a suitable single solvent but could be an excellent anti-solvent in a mixed solvent system with a more polar solvent.
Polar Protic WaterVery LowVery LowThe large, nonpolar quinoline backbone will likely make it insoluble in water. Could potentially be used as an anti-solvent with a water-miscible solvent like ethanol or acetone.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 7-bromo-8-nitroquinoline.

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used: The solution is not supersaturated upon cooling. - The rate of cooling was too slow: This can sometimes lead to a supersaturated solution that resists crystallization.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of the pure compound. - Cool the solution in an ice bath to further decrease solubility.
Low Recovery of Crystals - Too much solvent was used: A significant amount of the compound remains dissolved in the mother liquor. - Premature crystallization during hot filtration. - Washing the crystals with a solvent at room temperature. - Use the minimum amount of hot solvent necessary for dissolution.[1] - To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration, and add a small excess of solvent before filtering, which can be boiled off later. - Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Crystals are Colored or Appear Impure - Colored impurities are present in the crude material. - Crystallization occurred too quickly, trapping impurities. - If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb your product.[10] - Ensure the solution cools slowly and undisturbed to allow for the formation of a pure crystal lattice.[11]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound. - High concentration of impurities depressing the melting point. - Select a solvent with a lower boiling point. - Use a larger volume of solvent to ensure the compound dissolves at a temperature below its melting point. - If using a mixed solvent system, add more of the "good" solvent.

Visualizing the Workflow

Diagram 1: Solvent Selection Workflow

This diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

SolventSelection A Start: Crude 7-bromo-8-nitroquinoline B Select a test solvent A->B C Test solubility at room temperature B->C D Is it soluble? C->D E Discard solvent (too soluble) D->E Yes F Heat to boiling D->F No G Is it soluble when hot? F->G H Discard solvent (insoluble) G->H No I Cool to room temperature G->I Yes J Do crystals form? I->J K Suitable single solvent found J->K Yes L Consider mixed solvent system J->L No

Caption: A decision tree for the systematic screening of recrystallization solvents.

Diagram 2: General Recrystallization Protocol

This flowchart outlines the key steps in a standard recrystallization procedure.

RecrystallizationProtocol A 1. Dissolve crude compound in minimum amount of hot solvent B Insoluble impurities present? A->B C 2. Perform hot gravity filtration B->C Yes D 3. Allow filtrate to cool slowly and undisturbed B->D No C->D E 4. Cool further in an ice bath to maximize yield D->E F 5. Collect crystals by vacuum filtration E->F G 6. Wash crystals with a small amount of ice-cold solvent F->G H 7. Dry the purified crystals G->H I End: Pure 7-bromo-8-nitroquinoline H->I

Caption: A step-by-step workflow for the recrystallization process.

References

  • HBCSE, NIUS Chemistry Experiments. Recrystallization. [Link]

  • Iqbal, M. et al. (2021). Experimental No. (4) Recrystallization. [Link]

  • LabXchange (2024). Lab Procedure: Recrystallization. [Link]

  • MilliporeSigma. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Nichols, L. Recrystallization. [Link]

  • Ökten, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Organic Syntheses. Cyclohexanecarboxylic acid, 3,4,5-triol and triacetate. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

  • PubChem. 8-Nitroquinoline. [Link]

  • University of Arizona. Recrystallization. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Xchange, C. E. (2025). Recrystallization in the Organic Chemistry Laboratory. [Link]

Sources

Reference Data & Comparative Studies

Validation

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Bromo-8-Nitroquinoline

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation pattern of a compound under electron ionization...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation pattern of a compound under electron ionization (EI) provides a veritable fingerprint, offering deep insights into its structural architecture. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 7-bromo-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. By comparing its fragmentation with that of related structures, we can elucidate key fragmentation pathways and understand the influence of its unique substitution pattern.

The Rationale: Why Fragmentation Matters

In drug discovery and development, unambiguous structural confirmation is paramount. Mass spectrometry, particularly with "hard" ionization techniques like EI, provides more than just the molecular weight. The process of fragmentation, where a molecule is broken into smaller, charged pieces, is highly dependent on the molecule's inherent chemical bonds and the stability of the resulting fragments.[1][2] By analyzing the mass-to-charge ratio (m/z) of these fragments, we can piece together the original structure, much like a molecular puzzle. For a compound like 7-bromo-8-nitroquinoline, understanding its fragmentation is crucial for its identification in complex matrices, for metabolite profiling, and for quality control in synthetic processes.

Predicted Fragmentation Pattern of 7-Bromo-8-Nitroquinoline

While a publicly available experimental spectrum for 7-bromo-8-nitroquinoline is not readily found, we can predict its fragmentation with a high degree of confidence based on established principles of mass spectrometry and data from analogous compounds.[3][4][5][6]

The structure of 7-bromo-8-nitroquinoline presents several key features that will dictate its fragmentation: a quinoline core, a bromine atom, and a nitro group in an ortho-like position relative to the bromine. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[6][7]

The primary fragmentation pathways are expected to be initiated by the loss of the nitro group and the bromine atom. Aromatic nitro compounds commonly fragment through the loss of NO₂, O, or NO.[3][4][5] Halogenated aromatic compounds often undergo cleavage of the carbon-halogen bond.[6][8]

A proposed fragmentation pathway for 7-bromo-8-nitroquinoline is visualized below:

fragmentation_pathway cluster_losses Primary Losses cluster_secondary Secondary Fragmentation M [M]+• m/z 252/254 C9H5N2O2Br M_minus_NO2 [M-NO2]+• m/z 206/208 M->M_minus_NO2 - NO2• M_minus_Br [M-Br]+• m/z 173 M->M_minus_Br - Br• M_minus_NO [M-NO]+• m/z 222/224 M->M_minus_NO - NO• M_minus_NO2_minus_HCN [M-NO2-HCN]+• m/z 179/181 M_minus_NO2->M_minus_NO2_minus_HCN - HCN M_minus_Br_minus_NO2 [M-Br-NO2]+• m/z 127 M_minus_Br->M_minus_Br_minus_NO2 - NO2•

Sources

Comparative

Chemoselective Catalytic Reduction of 7-Bromo-8-nitroquinoline: A Comparative Guide

The reduction of 7-bromo-8-nitroquinoline to 7-bromo-8-aminoquinoline is a critical transformation in the synthesis of functionalized quinoline-based therapeutics. The fundamental challenge in this workflow is chemoselec...

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Author: BenchChem Technical Support Team. Date: April 2026

The reduction of 7-bromo-8-nitroquinoline to 7-bromo-8-aminoquinoline is a critical transformation in the synthesis of functionalized quinoline-based therapeutics. The fundamental challenge in this workflow is chemoselectivity : the highly polar nitro group (-NO₂) must be reduced to an amine (-NH₂) without triggering the reductive cleavage of the adjacent carbon-bromine (C-Br) bond (hydrodehalogenation)[1].

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas invariably leads to the formation of the undesired 8-aminoquinoline byproduct. This guide objectively compares three field-proven methodologies to overcome this challenge, analyzing the mechanistic causality behind each approach to help you select the optimal route for your scale and purity requirements.

The Mechanistic Challenge: Reduction vs. Hydrodehalogenation

Palladium is highly active for the oxidative addition into carbon-halogen bonds, particularly when the halogen is activated by an electron-deficient heteroaromatic ring like quinoline. Once the C-Br bond undergoes oxidative addition to the Pd(0) surface, rapid hydrogenolysis occurs, irreversibly replacing the bromine atom with hydrogen. To prevent this, the reduction system must either utilize a catalyst with poisoned active sites, rely on controlled in situ hydrogen generation, or abandon transition-metal catalysis entirely in favor of single-electron transfer (SET) mechanisms.

Pathway A 7-Bromo-8-nitroquinoline (Starting Material) B 7-Bromo-8-aminoquinoline (Desired Product) A->B Chemoselective Reduction (Pt/C-S, SnCl2, or Pd/C+N2H4) C 8-Aminoquinoline (Debrominated Byproduct) A->C Unselective Reduction (Standard Pd/C + H2) B->C Hydrodehalogenation (C-Br Cleavage)

Reaction pathways for 7-bromo-8-nitroquinoline reduction highlighting the debromination risk.

Methodological Comparison & Experimental Protocols

Method A: Sulfided Platinum (Pt/C-S) Catalytic Hydrogenation

The Gold Standard for Scalable, Clean Reduction

Causality & Mechanism: As demonstrated by, substituting standard Pd/C with a sulfided Platinum catalyst (Pt/C-S) fundamentally alters the kinetic profile of the reduction[2][3]. Sulfur acts as a selective poison, strongly adsorbing onto the highly active metallic step-and-edge sites of the platinum lattice. These specific sites are required to break the strong C-Br bond via oxidative addition. However, the reduction of the highly polar N-O bond can still proceed efficiently at the less active, planar terrace sites. Consequently, nitro reduction becomes orders of magnitude faster than hydrodehalogenation.

Self-Validating Protocol:

  • Preparation: Charge a pressure reactor with 7-bromo-8-nitroquinoline (1.0 eq) and ethyl acetate (10 mL/g). Add 5% Pt/C-S (0.1 to 0.5 mol% Pt).

  • Purging: Seal the reactor. Purge with N₂ (3x) followed by H₂ (3x) to ensure a strictly anaerobic environment.

  • Reaction: Pressurize to 3-4 bar H₂ and stir vigorously at 25–30 °C.

  • In-Process Control (IPC): Monitor the hydrogen mass flow or pressure drop. Self-validation: The reaction is complete when H₂ uptake abruptly ceases. Do not exceed 40 °C, as thermal energy can overcome the sulfur poisoning effect.

  • Workup: Vent the reactor, purge with N₂, and filter the mixture through a pad of Celite® to remove the catalyst. Evaporate the filtrate to yield the pure amine.

Method B: Catalytic Transfer Hydrogenation (Pd/C + Hydrazine Hydrate)

The Mild, Gas-Free Alternative

Causality & Mechanism: If pressurized H₂ gas is unavailable, transfer hydrogenation using hydrazine hydrate (N₂H₄·H₂O) is highly effective[4][5]. According to , hydrazine decomposes on the Pd surface to generate hydrogen in situ. By controlling the stoichiometry and utilizing a mild reflux, the steady-state concentration of adsorbed hydrogen on the Pd surface remains exceptionally low. This low surface coverage starves the hydrodehalogenation pathway, allowing the thermodynamically favored nitro reduction to outcompete C-Br cleavage.

Self-Validating Protocol:

  • Preparation: Dissolve 7-bromo-8-nitroquinoline (1.0 eq) in methanol (15 mL/g). Add 10% Pd/C (5 mol%).

  • Reagent Addition: Heat the suspension to 60 °C. Dropwise, add hydrazine hydrate (4.0 eq) over 30 minutes.

  • In-Process Control (IPC): Self-validation: The controlled addition of hydrazine will result in steady, moderate effervescence (N₂ gas evolution). Vigorous, uncontrollable bubbling indicates the addition rate is too fast, which risks spiking the in situ H₂ concentration and causing debromination.

  • Reaction: Maintain at 60 °C for 2 hours. Confirm completion via TLC or LC-MS.

  • Workup: Cool to room temperature, filter through Celite®, and concentrate. Partition between EtOAc and water, wash with brine, dry over Na₂SO₄, and evaporate.

Method C: Stannous Chloride (SnCl₂) Reduction

The Classical, Highly Specific Benchtop Route

Causality & Mechanism: Unlike transition-metal catalysis, Sn(II) acts via an inner-sphere single-electron transfer (SET) mechanism in acidic media[1]. The Sn(II) ion directly coordinates to the oxygen atoms of the nitro group, facilitating electron transfer. Because the C-Br bond lacks the necessary polarity and lone-pair geometry to coordinate effectively with Sn(II), the reducing agent completely ignores the halogen, resulting in near-perfect chemoselectivity[1].

Self-Validating Protocol:

  • Preparation: In a flask, dissolve SnCl₂·2H₂O (4.5 eq) in ethanol (5 mL/g of substrate). Add concentrated HCl (2 mL/g) and heat to 65 °C until a clear solution forms.

  • Reaction: Add 7-bromo-8-nitroquinoline (1.0 eq) portion-wise. Reflux at 80 °C for 1.5 hours.

  • Workup & In-Process Control (IPC): Cool the mixture and pour it into crushed ice. Slowly add 5M NaOH until the pH > 12. Self-validation: Initially, a thick, intractable white precipitate of tin(II/IV) hydroxide will form. As the pH surpasses 11, this precipitate will completely redissolve into a clear aqueous layer (forming soluble sodium stannate complexes). If the aqueous layer remains cloudy, basification is incomplete, and product recovery will fail.

  • Extraction: Extract the alkaline solution with dichloromethane (3x). Dry and concentrate the organic layers.

Quantitative Performance Comparison

The following table summarizes the performance metrics of each method based on standard industrial and academic benchmarks.

Reduction MethodReagents / CatalystTypical YieldChemoselectivity (Amine : Debrominated)ScalabilityE-Factor (Waste Generation)
A. Sulfided Platinum Pt/C-S (<0.5 mol%), H₂ (3 bar)90–95%> 98 : 2ExcellentLow (< 5)
B. Transfer Hydrogenation Pd/C (5 mol%), N₂H₄·H₂O85–90%~ 95 : 5ModerateMedium (10–20)
C. Metal-Mediated (SnCl₂) SnCl₂·2H₂O (4.5 eq), HCl80–88%> 99 : 1PoorHigh (> 50)

Conclusion & Strategic Recommendations

The choice of reduction method for 7-bromo-8-nitroquinoline depends entirely on your operational scale and available infrastructure:

  • For Process Chemistry & Scale-Up: Method A (Pt/C-S) is the undisputed optimal choice. It offers the lowest E-factor, highest yield, and avoids the generation of stoichiometric heavy-metal waste.

  • For Quick Benchtop Synthesis (No Autoclave): Method C (SnCl₂) guarantees perfect preservation of the 7-bromo group without requiring specialized pressure equipment, though the tin waste requires proper disposal.

  • For Gas-Free Catalysis: Method B (Pd/C + N₂H₄) strikes a balance, offering a catalytic route without the need for hydrogen cylinders, provided the temperature and addition rates are strictly controlled.

References

  • Kasparian, A. J., Savarin, C., Allgeier, A. M., & Walker, S. D. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(23), 9841-9844.[Link]

Sources

Validation

Comparative Analysis of Halogenated Nitroquinolines in Organic Synthesis: Reactivity, Chemoselectivity, and Protocol Design

As a Senior Application Scientist, selecting the appropriate heterocyclic building block is the defining factor between a streamlined, high-yielding synthetic route and a bottlenecked process. Halogenated nitroquinolines...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate heterocyclic building block is the defining factor between a streamlined, high-yielding synthetic route and a bottlenecked process. Halogenated nitroquinolines are indispensable scaffolds in medicinal chemistry, serving as the foundational precursors for blockbuster drugs like the immunomodulator imiquimod and various kinase inhibitors 1[1].

This guide provides an objective, comparative analysis of halogenated nitroquinoline isomers, focusing on their reactivity profiles in Nucleophilic Aromatic Substitution (SNAr), chemoselectivity in polyhalogenated systems, and strategies for overcoming feedstock instability.

Mechanistic Causality: Isomeric Reactivity Profiles

In SNAr reactions, the positional relationship between the strongly electron-withdrawing nitro group and the halogen leaving group dictates the activation energy. The nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, but its stabilizing effect on the anionic intermediate is highly position-dependent 2[2].

When comparing constitutional isomers, 7-chloro-6-nitroquinoline is unequivocally more reactive than 4-chloro-7-nitroquinoline 3[3]. The causality lies in the stabilization of the Meisenheimer complex: the ortho-relationship of the nitro group at C6 to the chlorine at C7 allows for direct resonance stabilization of the negative charge during nucleophilic attack 3[3]. Conversely, a meta-relationship provides only weak inductive stabilization, necessitating harsher reaction conditions (e.g., 100-140 °C) to achieve comparable yields 3[3].

SNAr_Logic Start Halogenated Nitroquinoline Nuc Nucleophilic Attack Start->Nuc Meisenheimer Meisenheimer Complex Nuc->Meisenheimer OrthoPara Ortho/Para NO2 (Strong Resonance) Meisenheimer->OrthoPara Halogen at C4/C7 Meta Meta NO2 (Weak Induction) Meisenheimer->Meta Halogen at C3/C6 Fast Rapid SNAr (e.g., C4-Cl) OrthoPara->Fast Low Activation Energy Slow Slow/No SNAr (e.g., C7-Cl) Meta->Slow High Activation Energy

Logical pathway of SNAr reactivity dictated by nitro group positioning.

Chemoselectivity in Polyhalogenated Scaffolds

In polyhalogenated scaffolds like 4-chloro-7-fluoro-3-nitroquinoline , site-selective functionalization is critical for Diversity-Oriented Synthesis (DOS) 2[2]. The C4-chloro group is positioned para to the highly electronegative quinoline nitrogen and ortho to the C3-nitro group, making it exceptionally susceptible to nucleophilic displacement2[2]. This electronic bias allows researchers to chemoselectively substitute the C4 position with amines via SNAr at room temperature, deliberately leaving the C7-fluoro group intact to serve as a synthetic handle for downstream cross-coupling2[2].

Comparative Reactivity Profiling
Compound ScaffoldPrimary Leaving GroupActivating Group PositionRelative SNAr ReactivityOptimal NucleophilePrimary Synthetic Application
7-Chloro-6-nitroquinoline C7-ClOrtho (C6-NO₂)Very HighPrimary Amines, AlkoxidesHeterocyclic core functionalization
4-Chloro-7-nitroquinoline C4-ClMeta (C7-NO₂)ModerateStrong Amines (Heat req.)Cross-coupling precursors
4-Chloro-3-nitroquinoline C4-ClOrtho (C3-NO₂)Very HighIsobutylamineImiquimod synthesis
4-Chloro-7-fluoro-3-nitroquinoline C4-ClOrtho (C3-NO₂)Very High (Chemoselective)Aliphatic AminesDiversity-Oriented Synthesis (DOS)

Overcoming Feedstock Instability: Latent Electrophiles

A major operational challenge in utilizing highly activated scaffolds like 4-chloro-3-nitroquinoline is their hydrolytic instability. The C4-chloride is exceedingly unstable and prone to degradation into the corresponding quinolone during standard atmospheric storage 4[4].

To mitigate this risk in process-scale efforts, researchers convert the heteroaryl chloride into a 2,2,2-trifluoroethyl ether 4[4]. This trifluoroethoxy derivative acts as a hydrolytically stable "latent electrophile" that resists ambient moisture but still reacts smoothly with nitrogen nucleophiles in high yields (84–99%) when subjected to base-promoted SNAr conditions 4[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They rely on immediate visual and physical cues (color changes, precipitation) to confirm reaction success, eliminating the need for constant chromatographic monitoring.

Protocol A: Synthesis of N-Isobutyl-3-nitroquinolin-4-amine (Imiquimod Precursor)

This sequence initiates the synthesis of the drug imiquimod via a highly efficient SNAr reaction 1[1].

  • Causality: DMSO is selected as a polar aprotic solvent to leave the amine nucleophile unsolvated and highly reactive, driving the substitution at the highly activated C4 position.

  • Preparation: Dissolve 4-methoxy-3-nitroquinoline or 4-chloro-3-nitroquinoline (1.0 equiv) in DMSO 4[4].

  • Nucleophilic Addition: Add isobutylamine (1.1 equiv) dropwise.

    • Self-Validation Cue: The solution immediately transitions to a deep yellow color, physically indicating the formation of the nucleophilic substitution intermediate 4[4].

  • Reaction: Stir at room temperature for 10-15 minutes.

  • Aqueous Quench: Dilute the mixture with a 3x volume excess of water.

    • Self-Validation Cue: A yellow slurry/precipitate forms instantly. This confirms the reaction has reached completion and the non-polar product has cleanly crashed out of the aqueous DMSO matrix 4[4].

  • Isolation: Collect the precipitate via filtration, rinse with water, and dry under a stream of air to afford the product in ~97% yield 4[4].

Protocol B: Synthesis of 3-Nitro-4-(2,2,2-trifluoroethoxy)quinoline (Latent Electrophile)
  • Causality: Potassium tert-butoxide is used to deprotonate the weakly acidic trifluoroethanol, generating a potent alkoxide nucleophile that rapidly displaces the unstable C4-chloride.

  • Preparation: Combine 3-nitro-4-chloroquinoline (1.0 equiv) and 2,2,2-trifluoroethanol (excess, acting as both reactant and solvent)4[4].

  • Base Addition: Add potassium tert-butoxide (t-BuOK, 2.0 equiv) portion-wise at room temperature.

    • Self-Validation Cue: A mild exotherm and a shift in solution clarity signify the deprotonation of the alcohol and the immediate onset of etherification 4[4].

  • Reaction: Stir for 20 hours at room temperature.

  • Isolation: Partition the mixture between EtOAc and water, wash the organic phase with brine, and concentrate to yield a beige amorphous solid (97% yield) without the need for further chromatographic purification 4[4].

Exp_Workflow SM 4-Chloro-3- nitroquinoline Ether Trifluoroethoxylation (Latent Electrophile) SM->Ether Route A: Stabilization (t-BuOK, TFE) Amine SNAr with Isobutylamine SM->Amine Route B: Direct SNAr (DMSO, RT) Ether->Amine Amine Nucleophile Precip Aqueous Quench (Yellow Precipitate) Amine->Precip H2O Addition Product Pure N-Isobutyl Amine (>95%) Precip->Product Filtration

Workflow for the synthesis of imiquimod precursors via stable intermediates.

References

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • UC Santa Barbara - eScholarship Source: eScholarship URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Operational and Safety Blueprint for Handling 7-Bromo-8-nitroquinoline

Physiochemical Profile & Mechanistic Hazards 7-Bromo-8-nitroquinoline is a highly reactive 1 utilized extensively as a pharmaceutical intermediate and in synthetic organic chemistry[1]. Handling this compound requires st...

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Author: BenchChem Technical Support Team. Date: April 2026

Physiochemical Profile & Mechanistic Hazards

7-Bromo-8-nitroquinoline is a highly reactive 1 utilized extensively as a pharmaceutical intermediate and in synthetic organic chemistry[1]. Handling this compound requires strict adherence to advanced safety protocols. The quinoline core, combined with the electron-withdrawing nitro group and the lipophilic bromine atom, significantly enhances its electrophilic character and 2[2].

Quantitative Hazard Data Summary

The following table synthesizes the critical physicochemical properties and GHS hazard classifications for 7-Bromo-8-nitroquinoline to inform risk assessment[3],[4].

ParameterSpecification / Hazard Data
CAS Number 344286-99-3 / 71331-02-7
Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
Physical State Solid / Powder
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Storage Requirements Sealed in dry, dark conditions at 2-8°C

The Causality of PPE Selection

Standard laboratory attire is insufficient for halogenated nitroaromatics. Every piece of Personal Protective Equipment (PPE) must be selected based on the specific mechanistic threats posed by the molecule.

  • Hand Protection (Double-Gloving System) :

    • Protocol: Don an inner layer of standard nitrile (4 mil) and an outer layer of extended-cuff neoprene or heavy-duty nitrile (8+ mil).

    • Causality: The lipophilicity contributed by the bromine atom allows the molecule to permeate thin, single-layer gloves rapidly. Double-gloving provides a sacrificial outer layer that can be immediately discarded upon suspected contamination, preventing trans-dermal absorption and subsequent systemic toxicity.

  • Respiratory Protection :

    • Protocol: Manipulate the compound exclusively inside a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood. If engineering controls are compromised, a5 is mandatory[5].

    • Causality: 7-Bromo-8-nitroquinoline is handled as a fine dry powder. Aerosolized micro-particles can bypass the upper respiratory tract. The nitro group induces severe 3 upon entering the alveolar capillary beds[3].

  • Eye and Face Protection :

    • Protocol: Indirect-vented chemical splash goggles paired with a full-face shield.

    • Causality: The compound causes serious eye irritation (H319). Standard safety glasses with side shields are vulnerable to fine airborne dust. Indirect-vented goggles prevent particulate ingress while mitigating lens fogging during high-focus tasks.

Step-by-Step Operational Workflow

To ensure a self-validating safety system, execute the following procedural methodology when handling the raw API or chemical powder.

  • Pre-Operation Validation : Verify the fume hood face velocity is operating at the standard 0.5 m/s (100 fpm). Clear the workspace of all incompatible materials, particularly 5, to prevent exothermic decomposition[5].

  • Static Mitigation : Halogenated powders frequently carry a static charge, causing them to aerosolize during transfer. Use an anti-static gun (ionizer) on the weighing boat and metal spatula before dispensing the powder.

  • Material Transfer : Weigh the compound directly inside the fume hood using an enclosed analytical balance. Never transport open weighing boats across the laboratory. Transfer the pre-weighed solid into the reaction vessel and seal it tightly before removing it from the engineering control.

  • Decontamination : Wipe down the analytical balance and surrounding surfaces with a compatible solvent (e.g., ethanol) to solubilize the compound, followed by a secondary wipe with soap and water to remove residual organics.

Accidental Spill & Exposure Protocol

In the event of a containment failure, immediate and calculated action is required to isolate the hazard.

  • Solid Spill Response : Do NOT dry sweep the spill with a standard brush, as this will aerosolize the toxic dust. Instead, gently cover the spill with damp paper towels (using water or ethanol) to suppress dust formation. Carefully scoop the damp material into a sealable 5[5].

  • Dermal Exposure : Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for a minimum of 15 minutes. The soap acts as a surfactant to lift the highly lipophilic brominated compound from the epidermis.

Disposal & Waste Management

Improper disposal of nitroaromatics poses severe environmental toxicity risks.

  • Chemical Segregation : 7-Bromo-8-nitroquinoline must be strictly segregated into Halogenated Organic Waste . Mixing it with non-halogenated waste streams violates environmental regulations and complicates incineration due to the generation of toxic 6[6].

  • Labeling : Clearly label the primary waste container with "Halogenated Nitroaromatic Waste - Toxic/Irritant" and store it in a secondary containment tray away from light and heat sources.

Safety Workflow Visualization

G Start 1. Pre-Operation Verify Hood & Don PPE Weigh 2. Material Transfer Anti-static Weighing Start->Weigh React 3. Reaction Execution Seal Vessel in Hood Weigh->React Spill Spill Occurred? React->Spill Clean Wet-Wipe Protocol (No Dry Sweeping) Spill->Clean Yes Waste 4. Waste Segregation Halogenated Organics Spill->Waste No Clean->Waste Decon 5. Decontamination Solvent then Soap/Water Waste->Decon

Workflow for the safe handling, spill response, and disposal of 7-Bromo-8-nitroquinoline.

Sources

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